OTs-C6-OBn
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxyhexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-18-11-13-20(14-12-18)25(21,22)24-16-8-3-2-7-15-23-17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUMHKDBEGSVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTs-C6-OBn, chemically known as 6-(benzyloxy)hexyl 4-methylbenzenesulfonate, is a bifunctional organic molecule. Its structure incorporates a tosylate group (OTs), a hexyl chain (C6), and a benzyloxy group (OBn). The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making that end of the molecule reactive. The benzyloxy group provides a protected hydroxyl functionality. These features suggest its primary utility as a chemical linker in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. For instance, its precursor, 6-hydroxyhexyl 4-methylbenzenesulfonate, is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), indicating a likely application for this compound in similar advanced therapeutic modalities.[1][2]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central six-carbon aliphatic chain. One terminus of this chain is esterified with 4-methylbenzenesulfonic acid (tosic acid), forming the tosylate ester. The other terminus is ether-linked to a benzyl group, forming a benzyl ether.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-(benzyloxy)hexyl 4-methylbenzenesulfonate | - |
| Synonyms | This compound | - |
| CAS Number | 126519-80-0 | - |
| Molecular Formula | C₂₀H₂₆O₄S | - |
| Molecular Weight | 362.48 g/mol | - |
| SMILES | O=S(C1=CC=C(C)C=C1)(OCCCCCCOCC2=CC=CC=C2)=O | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Purification
Logical Synthesis Workflow:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(Benzyloxy)hexan-1-ol (Williamson Ether Synthesis)
-
To a stirred solution of 1,6-hexanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.0 equivalent) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-(benzyloxy)hexan-1-ol.
Step 2: Synthesis of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate (Tosylation)
-
Dissolve 6-(benzyloxy)hexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-(benzyloxy)hexyl 4-methylbenzenesulfonate.
Applications in Research and Drug Development
While specific examples of the use of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate in signaling pathway studies or as a component in a final drug candidate are not prominent in the current literature, its structure strongly points to its utility as a versatile linker.
Potential Signaling Pathway Investigation Workflow:
In hypothetical scenarios where this compound is used to synthesize a bioactive compound (e.g., a kinase inhibitor with a targeting moiety), the following workflow could be employed to investigate its effect on a cellular signaling pathway.
Caption: Hypothetical workflow for investigating the effect of a synthesized bioactive probe on a signaling pathway.
The benzyloxy group can be deprotected (e.g., through hydrogenolysis) to reveal a primary alcohol, which can then be further functionalized. The tosylate end of the molecule can be displaced by a variety of nucleophiles. This dual reactivity makes this compound a valuable building block for creating molecules with distinct functionalities at either end of a six-carbon spacer. Such molecules are crucial in the design of selective estrogen receptor modulators and other targeted therapies.[3]
Conclusion
This compound (6-(benzyloxy)hexyl 4-methylbenzenesulfonate) is a chemical intermediate with significant potential in synthetic organic and medicinal chemistry. Its bifunctional nature, combining a reactive tosylate with a protected hydroxyl group, makes it an ideal candidate for use as a linker in the construction of complex bioactive molecules. While detailed experimental data and specific biological applications are not yet widely published, its structural similarity to linkers used in advanced therapeutic platforms suggests a promising role in the future of drug discovery and development. Further research into the synthesis, properties, and applications of this compound is warranted.
References
Synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn), a valuable bifunctional molecule often utilized as a linker in the development of novel therapeutic agents and chemical probes. This document details the synthetic pathway starting from commercially available materials, including step-by-step experimental protocols and characterization data.
Synthetic Strategy
The synthesis of this compound is a two-step process commencing with the monosubstitution of 1,6-hexanediol to introduce a benzyl ether protecting group, followed by the tosylation of the remaining primary alcohol. The overall synthetic scheme is depicted below:
Scheme 1: Overall synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(benzyloxy)-1-hexanol
This procedure outlines the selective monobenzylation of 1,6-hexanediol.
Experimental Workflow: Monobenzylation
Caption: Workflow for the synthesis of 6-(benzyloxy)-1-hexanol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,6-Hexanediol | 118.17 | 3.00 g | 25.38 |
| Sodium Hydride (60% in oil) | 24.00 | 1.02 g | 25.38 |
| Benzyl Bromide | 171.04 | 3.28 mL | 27.92 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Dichloromethane (CH2Cl2) | - | 3 x 100 mL | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - |
Procedure:
-
To a solution of 1,6-hexanediol (3.00 g, 25.38 mmol) in anhydrous THF (50 mL), slowly add a 60% oil suspension of sodium hydride (1.02 g, 25.38 mmol).
-
Following the addition of NaH, add benzyl bromide (3.28 mL, 27.92 mmol).
-
Stir the reaction mixture at 25 °C for 6 hours.
-
After the reaction is complete, quench with cold water and extract with CH2Cl2 (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield the crude material.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.
Yield and Characterization:
| Product | Appearance | Yield | ¹H NMR (CDCl₃, δ ppm) |
| 6-(benzyloxy)-1-hexanol | Colorless oil | 91% | 1.40-1.64 (m, 8H, -CH₂- and 1H, -OH), 3.46-3.49 (m, 2H, -OCH₂-), 3.63-3.66 (m, 2H, -OCH₂-), 4.51 (s, 2H, -OCH₂-), 7.34 (s, 5H, Ar-H) |
Step 2: Synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate (this compound)
This procedure details the tosylation of the primary alcohol of 6-(benzyloxy)-1-hexanol.
Experimental Workflow: Tosylation
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |
| 6-(benzyloxy)-1-hexanol | 208.29 | 2.08 g | 10.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.29 g | 12.0 |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane | - | As needed | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve 6-(benzyloxy)-1-hexanol (2.08 g, 10.0 mmol) in pyridine (20 mL) and cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol).
-
Stir the mixture at 0 °C for 6 hours.
-
After the reaction, pour the mixture into ice water and acidify with concentrated hydrochloric acid.
-
Extract the aqueous mixture twice with dichloromethane.
-
Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the final product.
Yield and Characterization:
| Product | Appearance | Yield | ¹H NMR (CDCl₃, δ ppm) (Predicted) | ¹³C NMR (CDCl₃, δ ppm) (Predicted) |
| 6-(benzyloxy)hexyl p-toluenesulfonate | Colorless to pale yellow oil | 85-95% (typical) | 7.78 (d, 2H), 7.25-7.35 (m, 7H), 4.48 (s, 2H), 4.00 (t, 2H), 3.44 (t, 2H), 2.43 (s, 3H), 1.55-1.70 (m, 4H), 1.25-1.40 (m, 4H) | 144.7, 138.4, 133.2, 129.8, 128.4, 127.8, 127.6, 127.5, 72.9, 70.6, 69.9, 29.5, 28.8, 25.8, 25.3, 21.6 |
Safety Precautions
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere.
-
Benzyl Bromide: Lachrymator and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and moisture-sensitive. Handle with care in a dry environment.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Use in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate personal protective equipment.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.
Technical Guide: OTs-C6-OBn - A PROTAC Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OTs-C6-OBn, a bifunctional PROTAC (Proteolysis Targeting Chimera) linker. This document covers its chemical properties, synthesis, and its application in the development of targeted protein degraders, specifically focusing on its role in the synthesis of SGK3 (Serum/Glucocorticoid-Regulated Kinase 3) degraders.
Core Compound Data
This compound, also known as Benzyl 6-(tosyloxy)hexyl ether, is a chemical tool used in the development of PROTACs. PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as a linker molecule, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
| Property | Value | Reference |
| CAS Number | 126519-80-0 | [1] |
| Molecular Formula | C₂₀H₂₆O₄S | [1] |
| Molecular Weight | 362.48 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that involves the monobenzylation of a diol followed by tosylation of the remaining alcohol group. The following protocols are based on established chemical transformations.
Step 1: Synthesis of 6-(Benzyloxy)hexan-1-ol (Williamson Ether Synthesis)
This step involves the selective protection of one of the hydroxyl groups of 1,6-hexanediol with a benzyl group.
Experimental Protocol:
-
Reaction Setup: To a solution of 1,6-hexanediol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (approximately 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Benzylating Agent: After the initial reaction subsides and the alkoxide is formed, slowly add benzyl bromide (1 equivalent) to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-(benzyloxy)hexan-1-ol.
Step 2: Synthesis of this compound (Tosyl-C6-OBn) (Tosylation)
The terminal hydroxyl group of 6-(benzyloxy)hexan-1-ol is converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions in PROTAC synthesis.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve 6-(benzyloxy)hexan-1-ol (1 equivalent) in a dry solvent such as dichloromethane (DCM) or pyridine at 0°C under an inert atmosphere.
-
Addition of Reagents: Add triethylamine (TEA) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 equivalents) to the solution. Then, add a solution of p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) in the same solvent dropwise.
-
Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product. Further purification by column chromatography on silica gel will yield the final product, this compound.
Application in PROTAC Synthesis: SGK3 Degrader
This compound is a key intermediate in the synthesis of PROTACs designed to target SGK3 for degradation. The tosyl group of this compound serves as a reactive site for linking to a ligand that binds to an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). The other end of the linker is then attached to a molecule that binds to SGK3.
General Experimental Workflow for PROTAC Synthesis using this compound
-
Linker-E3 Ligase Ligand Conjugation: The E3 ligase ligand, containing a nucleophilic group (e.g., a phenol or amine), is reacted with this compound. The nucleophile displaces the tosylate group in an Sₙ2 reaction to form an ether or amine linkage.
-
Deprotection: The benzyl (Bn) protecting group on the other end of the linker is removed, typically by catalytic hydrogenation (e.g., using Pd/C and H₂), to reveal a primary alcohol.
-
Activation of the Linker: The newly exposed alcohol can be converted to a more reactive functional group, such as an azide, carboxylic acid, or another leaving group, depending on the desired final conjugation chemistry.
-
Final Conjugation: The activated linker is then reacted with the SGK3-binding molecule to form the final PROTAC.
Signaling Pathways
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.
SGK3 Signaling Pathway
SGK3 is a serine/threonine kinase that is a downstream effector of the PI3K/AKT signaling pathway. It plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation. In some cancers, SGK3 is upregulated and can contribute to therapeutic resistance. For instance, SGK3 can activate the GSK3β/β-catenin signaling pathway, which is implicated in promoting cancer stemness. By targeting SGK3 for degradation, it is possible to inhibit these pro-survival pathways.
References
The Pivotal Role of the Tosylate Group in the Reactivity of OTs-C6-OBn: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount to achieving desired molecular architectures and biological activities. Among the vast arsenal of synthetic tools, the p-toluenesulfonate (tosylate) group stands out as a cornerstone for activating alcohols towards nucleophilic substitution and elimination reactions. This technical guide delves into the core principles governing the reactivity of OTs-C6-OBn (1-((6-(tosyloxy)hexyl)oxy)methyl)benzene), a molecule featuring a primary alkyl tosylate tethered to a benzyl ether. Understanding the role of the tosylate group in this specific context is crucial for predicting reaction outcomes, designing efficient synthetic routes, and developing novel therapeutic agents.
The Tosylate Group: An Exceptional Leaving Group
The remarkable utility of the tosylate group stems from its ability to transform a poorly reactive hydroxyl group into an excellent leaving group.[1][2] Alcohols themselves are generally unreactive in nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[3] The conversion of an alcohol to a tosylate ester via reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine fundamentally alters this reactivity profile.[1][4]
The efficacy of the tosylate anion (TsO⁻) as a leaving group is attributed to its exceptional stability, which arises from two key electronic factors:
-
Resonance Stabilization: The negative charge on the departing tosylate anion is delocalized across the three oxygen atoms of the sulfonate group. This distribution of charge significantly stabilizes the anion.
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge, enhancing its stability.
The stability of the tosylate anion is reflected in the acidity of its conjugate acid, p-toluenesulfonic acid (TsOH), which is a strong acid with a pKa of approximately -2.8. This indicates that the tosylate anion is a very weak base, making it an excellent leaving group, even superior to halides in many cases.
Reactivity of this compound: A Focus on SN2 Reactions
The structure of this compound, featuring a tosylate group on a primary carbon, strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. The SN2 reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.
Several factors contribute to the propensity of this compound to undergo SN2 reactions:
-
Steric Accessibility: The primary carbon bearing the tosylate group is sterically unhindered, allowing for easy backside attack by a wide range of nucleophiles. Steric hindrance is a major factor that disfavors the SN2 pathway for secondary and tertiary substrates.
-
Absence of Carbocation Rearrangements: The concerted nature of the SN2 mechanism avoids the formation of a carbocation intermediate, thus preventing the possibility of skeletal rearrangements that can plague SN1 reactions.
-
Stereochemical Control: A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. While the carbon bearing the tosylate in this compound is not a stereocenter, this predictable stereochemical outcome is a powerful tool in asymmetric synthesis.
The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The general rate law for the SN2 reaction of this compound with a nucleophile (Nu⁻) can be expressed as:
Rate = k[this compound][Nu⁻]
Where 'k' is the second-order rate constant.
Quantitative Reactivity Data
| Nucleophile (Nu⁻) | Solvent | Relative Rate (kNu/kCH3OH) |
| I⁻ | Methanol | ~100,000 |
| CN⁻ | Methanol | ~10,000 |
| N₃⁻ | Methanol | ~5,000 |
| Br⁻ | Methanol | ~1,000 |
| Cl⁻ | Methanol | ~200 |
| CH₃O⁻ | Methanol | ~25 |
| H₂O | Methanol | 1 |
This data is representative for a typical SN2 reaction on a primary alkyl substrate and is intended for comparative purposes.
The benzyl ether moiety in this compound is not expected to significantly alter the electronic environment of the primary alkyl chain and should therefore have a minimal impact on the reaction rate at the distant tosylated carbon.
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-(Benzyloxy)hexan-1-ol
This protocol describes the conversion of 6-(benzyloxy)hexan-1-ol to its corresponding tosylate, a necessary precursor for subsequent substitution reactions.
Materials:
-
6-(Benzyloxy)hexan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 6-(benzyloxy)hexan-1-ol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution on this compound
This protocol provides a general method for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous solvent (e.g., DMF, DMSO, acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Appropriate work-up reagents (e.g., water, diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1 - 1.5 eq.).
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up. For example, if DMF is the solvent, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and nucleophilic substitution of this compound.
Caption: Energy profile and mechanism of a concerted SN2 reaction.
Caption: Role of a tosylated intermediate in a hypothetical drug synthesis pathway.
Conclusion
The tosylate group in this compound serves as a highly effective activating group, transforming the otherwise unreactive primary alcohol into a versatile substrate for SN2 reactions. Its excellent leaving group ability, coupled with the steric accessibility of the primary carbon, dictates a predictable and efficient reaction pathway. This makes this compound and similar tosylated intermediates valuable building blocks in organic synthesis and drug discovery. By understanding the fundamental principles of its reactivity, researchers can harness the power of the tosylate group to construct complex molecules with precision and control, ultimately advancing the frontiers of science and medicine.
References
Benzyl Protection in the Synthesis of (6-(Benzyloxy)hexyl) 4-methylbenzenesulfonate (OTs-C6-OBn): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and procedures for the benzyl protection of a C6 alkyl chain, culminating in the synthesis of the versatile intermediate, (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (OTs-C6-OBn). This compound is a valuable building block in medicinal chemistry and drug development, where the benzyl group serves as a robust protecting group for a primary alcohol, and the tosylate functions as an excellent leaving group for subsequent nucleophilic substitution reactions.
Introduction to Benzyl Protecting Groups
The benzyl (Bn) group is a widely utilized protecting group for alcohols in organic synthesis due to its stability under a broad range of reaction conditions, including moderately acidic and strongly basic environments.[1][2][3] It is typically introduced by treating an alcohol with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a base.[4][5] The removal of the benzyl group is most commonly achieved through catalytic hydrogenolysis, a mild method that proceeds with reagents like palladium on carbon (Pd/C) and a hydrogen source. Alternative deprotection strategies include the use of strong acids or oxidative cleavage, although these methods are substrate-dependent.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound from a C6 precursor, such as 1,6-hexanediol, involves two key transformations:
-
Monobenzylation of 1,6-hexanediol: This step is crucial for differentiating the two hydroxyl groups of the starting diol. Achieving regioselectivity is paramount to avoid the formation of the dibenzylated byproduct.
-
Tosylation of 6-(benzyloxy)hexan-1-ol: The remaining free hydroxyl group is then converted to a tosylate, activating it for subsequent chemical modifications.
The overall synthetic workflow is depicted below.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for benzylation and tosylation of alcohols.
Protocol for Monobenzylation of 1,6-Hexanediol
This procedure aims for the selective protection of one of the two hydroxyl groups in 1,6-hexanediol.
Materials:
-
1,6-Hexanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,6-hexanediol (1.0 eq.).
-
Dissolve the diol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.95 eq. of 60% dispersion) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1 hour.
-
Add benzyl bromide (1.0 eq.) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate 6-(benzyloxy)hexan-1-ol.
Protocol for Tosylation of 6-(benzyloxy)hexan-1-ol
This procedure converts the remaining primary alcohol to a tosylate.
Materials:
-
6-(benzyloxy)hexan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-(benzyloxy)hexan-1-ol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.), followed by a catalytic amount of DMAP.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or flash column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Yields can vary based on the scale and purity of reagents.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Monobenzylation | 1,6-Hexanediol | NaH, BnBr | DMF | 0 to RT | 16-24 | 40-60 |
| Tosylation | 6-(Benzyloxy)hexan-1-ol | TsCl, TEA/Pyridine, DMAP | DCM | 0 to RT | 16-20 | >90 |
Benzyl Group Deprotection
While this compound is often used with the benzyl group intact, its removal may be necessary in subsequent synthetic steps. The logical flow for deprotection is outlined below.
Protocol for Catalytic Hydrogenolysis
This is the most common and mildest method for benzyl ether cleavage.
Materials:
-
Benzyl-protected compound (e.g., a derivative of this compound)
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in MeOH or EtOAc in a round-bottom flask.
-
Carefully add Pd/C (typically 5-10 mol% of the palladium metal) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol.
Conclusion
The benzyl protecting group is an essential tool in the multi-step synthesis of complex molecules. The preparation of this compound exemplifies a strategic application of this protecting group, enabling the selective functionalization of a C6 diol. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and reliable synthesis of this valuable intermediate.
References
Spectroscopic and Synthetic Profile of 6-(Benzyloxy)hexyl p-Toluenesulfonate (OTs-C6-OBn)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn). The information presented here is intended to support research and development activities in organic synthesis and medicinal chemistry by providing key data for the identification, purification, and manipulation of this compound.
Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the chemical structure and established principles of spectroscopic analysis for organic molecules.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.79 | d | 2H | Ar-H (ortho to -SO₂) |
| 7.35 - 7.25 | m | 7H | Ar-H (benzyl) & Ar-H (meta to -SO₂) |
| 4.50 | s | 2H | -CH₂-Ph |
| 4.02 | t | 2H | -CH₂-OTs |
| 3.45 | t | 2H | -CH₂-OBn |
| 2.44 | s | 3H | Ar-CH₃ |
| 1.70 - 1.60 | m | 4H | -CH₂-CH₂-OTs & -CH₂-CH₂-OBn |
| 1.40 - 1.30 | m | 4H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 144.7 | Ar-C (ipso, -SO₂) |
| 138.5 | Ar-C (ipso, benzyl) |
| 133.0 | Ar-C (ipso, -CH₃) |
| 129.8 | Ar-CH (meta to -SO₂) |
| 128.4 | Ar-CH (benzyl) |
| 127.9 | Ar-CH (ortho to -SO₂) |
| 127.7 | Ar-CH (benzyl) |
| 127.5 | Ar-CH (benzyl) |
| 72.9 | -CH₂-Ph |
| 70.7 | -CH₂-OTs |
| 70.3 | -CH₂-OBn |
| 29.5 | -CH₂- |
| 28.8 | -CH₂- |
| 25.9 | -CH₂- |
| 25.3 | -CH₂- |
| 21.6 | Ar-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H Stretch |
| 2935, 2860 | Strong | Aliphatic C-H Stretch |
| 1598, 1496 | Medium | Aromatic C=C Stretch |
| 1360 | Strong | S=O Asymmetric Stretch |
| 1175 | Strong | S=O Symmetric Stretch |
| 1100 | Strong | C-O Stretch |
| 960 | Strong | S-O-C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 378.16 | [M]⁺ (Molecular Ion) |
| 287.12 | [M - CH₂Ph]⁺ |
| 223.09 | [M - OTs]⁺ |
| 171.04 | [C₇H₇SO₂]⁺ |
| 155.03 | [C₇H₇O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Synthesis of this compound
This section details a representative experimental protocol for the synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate from 6-(benzyloxy)hexan-1-ol.
Materials:
-
6-(Benzyloxy)hexan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A solution of 6-(benzyloxy)hexan-1-ol (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Reagents: Anhydrous pyridine (1.5 eq) is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is separated and extracted with dichloromethane. The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-(benzyloxy)hexyl p-toluenesulfonate.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis.
The Strategic Role of C6 Linkers in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug design, the choice of a chemical linker can be as critical as the pharmacophore itself. Among the diverse array of linkers utilized, the simple yet versatile six-carbon (C6) alkyl chain has emerged as a cornerstone in various therapeutic modalities. This technical guide delves into the multifaceted applications of C6 linkers in medicinal chemistry, with a particular focus on their role in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore the quantitative impact of C6 linkers on drug efficacy, provide detailed experimental protocols for their use, and visualize the complex biological pathways they help to modulate.
The C6 Linker: A Balance of Flexibility and Reach
The C6 alkyl linker, a saturated six-carbon chain, offers a unique combination of flexibility and defined length. This balance is crucial for its widespread adoption in drug development. Its flexibility allows the linked moieties, such as a target-binding ligand and an E3 ligase recruiter in a PROTAC, to adopt optimal orientations for biological activity. Concurrently, its length provides sufficient spatial separation to avoid steric hindrance between the connected molecules, facilitating critical interactions like the formation of a stable ternary complex in PROTACs.[1][2]
Applications in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker's length and composition are critical determinants of a PROTAC's efficacy.[3]
Quantitative Impact of C6 Linkers on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. However, studies have shown that C6 linkers are frequently found in potent PROTACs. For example, in the development of FBXO22 degraders, the VHL-recruiting compound, AHPC(Me)-C6-NH2, which incorporates a C6 linker, was identified as a highly potent and selective degrader with a half-maximal degradation concentration (DC50) of 77 nM and a maximum degradation (Dmax) of 99%.[1] In contrast, compounds with linkers shorter than C6 were found to be inactive, highlighting the critical role of linker length in achieving potent degradation.
Similarly, in the development of Bruton's tyrosine kinase (BTK) PROTACs, the highly potent degrader PTD10, which utilizes a C6-based linker, exhibited a DC50 of 0.5 nM. Comparative studies on Tank-binding kinase 1 (TBK1) degraders have also shown that while linkers shorter than 12 atoms did not induce degradation, those with linkers between 12 and 29 atoms, which includes the range of many C6-containing linkers, exhibited submicromolar degradation potency.
Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths
| PROTAC Target | Linker Type/Length | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| FBXO22 | AHPC(Me)-C6-NH2 (C6) | VHL | 77 | 99 | |
| FBXO22 | C5 or shorter | VHL | Inactive | - | |
| BTK | PTD10 (C6-based) | Cereblon | 0.5 | >95 | |
| BRD4 | dBET6 (C3-based) | Cereblon | 18 | >90 | |
| TBK1 | Alkyl/Ether (<12 atoms) | Not Specified | No degradation | - | |
| TBK1 | Alkyl/Ether (21 atoms) | Not Specified | 3 | 96 | |
| ERα | 16-atom linker | VHL | Potent | High | |
| ERα | 12-atom linker | VHL | Less Potent | Moderate |
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the tumor site. C6 linkers are often employed in the construction of both cleavable and non-cleavable linkers in ADCs.
Quantitative Impact of C6 Linkers on ADC Efficacy
The length and chemical nature of the linker can significantly impact the therapeutic index of an ADC. While direct head-to-head comparisons of C4, C6, and C8 linkers are not always available in a single study, the literature suggests that linker length optimization is a critical aspect of ADC development. For instance, studies on ADCs with different PEG linker lengths have shown a threshold effect on clearance, with longer chains generally leading to slower clearance. The hydrophobicity of the linker also plays a role, with more hydrophobic linkers potentially leading to faster clearance.
Table 2: Representative Data on the Impact of Linker Properties on ADC Performance
| ADC Target | Linker Type | Payload | IC50 (pM) | In Vivo Efficacy | Reference |
| HER2 | β-galactosidase-cleavable | MMAE | 8.8 | 57-58% tumor volume reduction | |
| HER2 | Val-Cit | MMAE | 14.3 | - | |
| CD22 | Self-immolating disulfide (C6) | Maytansine | - | 100% Tumor Growth Inhibition | |
| CD22 | Self-immolating disulfide (C3) | Maytansine | - | Lower Efficacy |
Experimental Protocols
Synthesis of a C6-Linked PROTAC Building Block: Thalidomide-O-amido-C6-NH2
This protocol describes the synthesis of a common C6-linked building block for creating Cereblon-recruiting PROTACs.
Materials:
-
Thalidomide
-
6-(Boc-amino)hexanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Amide Coupling:
-
Dissolve 6-(Boc-amino)hexanoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add Thalidomide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Boc-protected Thalidomide-C6-amine.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield Thalidomide-O-amido-C6-NH2 as a TFA salt.
-
PROTAC-Mediated Protein Degradation Assay by Western Blot
This protocol outlines the general steps to assess the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC compound or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
ADC Cytotoxicity Assay
This protocol describes a method to evaluate the in vitro cytotoxicity of an ADC.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
ADC and control antibody
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to attach overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody.
-
Add the diluted compounds to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of BCR-ABL
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). PROTACs have been developed to target BCR-ABL for degradation, offering a potential therapeutic advantage over traditional kinase inhibitors. The signaling cascade downstream of BCR-ABL involves multiple pathways, including the RAS/RAF/MEK/ERK and JAK/STAT pathways, which promote cell proliferation and survival.
Caption: PROTAC-mediated degradation of BCR-ABL disrupts downstream pro-survival signaling pathways.
Experimental Workflow for Ternary Complex Formation Assay
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. Several biophysical methods can be used to study this interaction.
Caption: Workflow for assessing PROTAC-induced ternary complex formation via an affinity pulldown assay.
Conclusion
The C6 linker represents a versatile and effective tool in the medicinal chemist's arsenal. Its optimal balance of flexibility and length has proven instrumental in the successful design of potent PROTACs and stable, effective ADCs. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design in the development of next-generation targeted therapeutics. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the strategic application of C6 and other linkers will undoubtedly pave the way for novel and more effective medicines.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution with 6-(Benzyloxy)hexyl p-Toluenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing nucleophilic substitution reactions on 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn). This substrate combines a versatile six-carbon linker, a stable benzyl ether protecting group, and an excellent tosylate leaving group. Such functionalized linkers are valuable in medicinal chemistry and drug development for applications including the synthesis of PROTACs, antibody-drug conjugates (ADCs), and other complex molecular architectures. This guide covers the general protocol for the SN2 displacement of the tosylate group and a subsequent, optional protocol for the deprotection of the benzyl ether.
Introduction
Nucleophilic substitution is a fundamental class of reactions in organic synthesis. The use of sulfonate esters, such as p-toluenesulfonates (tosylates), as leaving groups is a highly effective strategy for activating alcohols toward substitution.[1][2][3] Alcohols themselves are poor substrates for direct substitution because the hydroxide ion is a poor leaving group.[3][4] Conversion of the alcohol to a tosylate creates a leaving group, the tosylate anion, which is the conjugate base of a strong acid (p-toluenesulfonic acid) and is therefore very stable and an excellent nucleofuge.
The substrate, 6-(benzyloxy)hexyl p-toluenesulfonate, is a primary alkyl tosylate, which is ideal for SN2 reactions. These reactions proceed with high efficiency and predictability, avoiding the carbocation rearrangements that can plague SN1 reactions. The benzyl ether serves as a robust protecting group for a terminal alcohol, stable to a wide range of reaction conditions but readily removable when desired.
This protocol will detail a generalized Williamson Ether Synthesis, a classic SN2 reaction, to demonstrate the displacement of the tosylate, followed by a standard method for benzyl ether deprotection.
Reaction Schemes and Mechanisms
A. Nucleophilic Substitution (SN2)
The core reaction involves the attack of a nucleophile (Nu⁻) on the carbon atom bearing the tosylate leaving group. This is a bimolecular, concerted process that results in the inversion of stereochemistry if the carbon is a stereocenter (not applicable for this linear substrate).
-
Reaction: R-OTs + Nu⁻ → R-Nu + OTs⁻ (where R = -(CH₂)₆-OBn)
B. Benzyl Ether Deprotection
Following the substitution, the benzyl ether can be cleaved to reveal the free alcohol. A common and effective method is catalytic hydrogenation.
-
Reaction: R'-OBn + H₂ --[Pd/C]--> R'-OH + Toluene (where R' = Nu-(CH₂)₆-)
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes expected outcomes for the reaction of 6-(benzyloxy)hexyl p-toluenesulfonate with various nucleophiles under standardized SN2 conditions.
| Nucleophile (Nu⁻) | Reagent Example | Product | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methoxide (CH₃O⁻) | Sodium Methoxide | 7-methoxy-1-phenyl-2-oxaheptane | THF | 60 | 6-12 | 85-95 |
| Azide (N₃⁻) | Sodium Azide | 1-(6-azidohexyloxy)methyl)benzene | DMSO | 80 | 4-8 | 90-98 |
| Cyanide (CN⁻) | Sodium Cyanide | 7-(benzyloxy)heptanenitrile | DMSO | 90 | 12-24 | 80-90 |
| Thiophenoxide (PhS⁻) | Sodium Thiophenoxide | ((6-(phenylthio)hexyl)oxy)methyl)benzene | DMF | 70 | 6-10 | 88-96 |
Experimental Protocols
Protocol 1: General Nucleophilic Substitution with Sodium Methoxide
This protocol details the synthesis of 7-methoxy-1-phenyl-2-oxaheptane as a representative example of a Williamson Ether Synthesis.
Materials:
-
6-(benzyloxy)hexyl p-toluenesulfonate (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(benzyloxy)hexyl p-toluenesulfonate.
-
Solvent Addition: Add anhydrous THF to dissolve the substrate (concentration approx. 0.1-0.5 M).
-
Nucleophile Addition: Add sodium methoxide to the stirring solution.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ether product.
Protocol 2: Deprotection of Benzyl Ether via Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield the corresponding alcohol.
Materials:
-
Benzyloxy-functionalized substrate (e.g., 7-methoxy-1-phenyl-2-oxaheptane) (1.0 equiv)
-
Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with additional solvent (methanol or ethanol).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected alcohol product. Further purification is often not necessary but can be performed if required.
Mandatory Visualizations
Overall Synthetic Pathway
The logical flow from a starting diol to a functionalized alcohol product involves protection, activation, substitution, and deprotection.
References
Application Notes and Protocols: OTs-C6-OBn as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTs-C6-OBn, or benzyl 6-tosyloxyhexyl ether, is a versatile bifunctional alkylating agent. It incorporates a six-carbon aliphatic chain, with one terminus protected as a benzyl ether and the other activated as a tosylate, an excellent leaving group. This structure allows for the nucleophilic introduction of a protected C6 alcohol moiety. The benzyl ether protecting group is stable under a range of reaction conditions and can be selectively removed at a later synthetic stage. These characteristics make this compound a valuable reagent in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. This document provides detailed application notes and protocols for the use of this compound as an alkylating agent.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from 1,6-hexanediol. First, a monosubstitution reaction is performed to introduce the benzyl ether, followed by tosylation of the remaining primary alcohol.
Applications in Synthesis: Alkylation Reactions
This compound is an effective electrophile in SN2 reactions with a variety of nucleophiles. The tosylate group is readily displaced, forming a new carbon-nucleophile bond.
General Experimental Workflow
The general procedure for alkylation involves the deprotonation of a nucleophile with a suitable base, followed by the addition of this compound.
Data Presentation: Typical Reaction Conditions for Alkylation
The following table summarizes typical conditions for the alkylation of various nucleophiles with this compound, based on analogous reactions with long-chain alkyl tosylates.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| O-Nucleophile | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 85 - 95 |
| Aliphatic Alcohol | NaH, KOtBu | THF, DMF | 0 - 60 | 70 - 90 | |
| N-Nucleophile | Primary/Secondary Amine | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 | 80 - 95 |
| Azide | NaN₃ | DMF | 60 - 100 | >90 | |
| S-Nucleophile | Thiol | K₂CO₃, NaH | DMF, Ethanol | 0 - 50 | >90 |
| C-Nucleophile | Malonic Ester | NaOEt, NaH | Ethanol, THF | 25 - 70 | 75 - 90 |
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol
This protocol describes the synthesis of a 6-(benzyloxy)hexyl aryl ether.
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol in DMF, add K₂CO₃.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: N-Alkylation of a Primary Amine
This protocol details the synthesis of a secondary amine.
Materials:
-
Primary Amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Acetonitrile
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine the primary amine, this compound, and K₂CO₃ in acetonitrile.
-
Heat the mixture to reflux and monitor the reaction by LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Deprotection of the Benzyl Ether
The benzyl ether can be cleaved to reveal the primary alcohol. The choice of deprotection method depends on the functional groups present in the molecule.
Protocol 3: Deprotection by Catalytic Hydrogenolysis
This is a common and clean method for benzyl ether cleavage, provided no other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present.
Materials:
-
Benzyl ether-protected compound (1.0 equiv)
-
Palladium on Carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzyl ether-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be required.
Safety Precautions:
-
Always handle alkylating agents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium on carbon is flammable when dry and in the presence of hydrogen; handle with care.
-
Exercise caution when working with reactive reagents such as sodium hydride.
These protocols provide a general guideline for the use of this compound. Researchers should optimize the reaction conditions for their specific substrates.
Application Notes and Protocols for the Deprotection of 6-(Benzyloxy)-1-(tosyloxy)hexane (OTs-C6-OBn)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the deprotection of 6-(benzyloxy)-1-(tosyloxy)hexane (OTs-C6-OBn) to yield hexane-1,6-diol. Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. The benzyl (Bn) ether and the tosyl (Ts) ester are common protecting groups for alcohols. This application note outlines two primary strategies for the removal of these groups from a C6 alkyl chain: a one-pot reductive cleavage for simultaneous deprotection and a sequential approach. Detailed protocols, a summary of quantitative data, and a workflow diagram are provided to guide researchers in successfully performing this transformation.
Introduction
In the synthesis of complex molecules, particularly in drug development, the selective protection and deprotection of hydroxyl groups is a critical step. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, and is typically removed by catalytic hydrogenolysis.[1][2] The tosylate is an excellent leaving group but can also serve as a protecting group for alcohols, removable under strong reducing or acidic conditions. The target molecule in this procedure, this compound, possesses both protecting groups on a hexane backbone. The successful removal of both groups is necessary to liberate the free diol, hexane-1,6-diol, a common building block in medicinal chemistry and materials science. This document presents validated methods to achieve this deprotection efficiently.
Data Presentation
The following table summarizes the expected outcomes for the described deprotection protocols. Yields and reaction times are approximate and may vary depending on the specific reaction scale and conditions.
| Protocol | Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | One-Pot Reductive Cleavage | Sodium naphthalenide | THF | -78 to RT | 1 - 3 | 85 - 95 | Simultaneous removal of both OTs and OBn groups.[3] |
| 2 | Sequential Deprotection | 1. Pd/C, H₂ (or HCO₂NH₄) 2. Mg, MeOH | 1. EtOH/EtOAc 2. MeOH | 1. RT 2. RT | 1. 2 - 6 2. 4 - 8 | 75 - 85 (overall) | Stepwise removal, potential for intermediate isolation. |
Experimental Protocols
Protocol 1: One-Pot Reductive Deprotection using Sodium Naphthalenide
This protocol describes the simultaneous cleavage of both the tosyl and benzyl protecting groups using a strong reducing agent, sodium naphthalenide. This method is advantageous for its efficiency in a single synthetic step.
Materials:
-
This compound
-
Naphthalene
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Sodium Naphthalenide Solution (ca. 0.5 M):
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add naphthalene (1.28 g, 10 mmol).
-
Add anhydrous THF (20 mL) and stir until the naphthalene is fully dissolved.
-
Carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) to the solution.
-
Stir the mixture at room temperature. The solution will turn a deep green color, indicating the formation of the sodium naphthalenide radical anion. This may take 1-2 hours.
-
-
Deprotection Reaction:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared sodium naphthalenide solution dropwise to the this compound solution until the green color persists, indicating an excess of the reducing agent.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of methanol until the green color disappears, followed by the careful addition of saturated aqueous NH₄Cl solution.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude hexane-1,6-diol by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Protocol 2: Sequential Deprotection
This protocol involves a two-step process: first, the removal of the benzyl group by catalytic hydrogenolysis, followed by the reductive cleavage of the tosyl group.
Step 1: Debenzylation via Catalytic Hydrogenolysis
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or a hydrogen transfer reagent like ammonium formate (HCO₂NH₄)
-
Celite®
Procedure:
-
Dissolve this compound (1 mmol) in ethanol or ethyl acetate (20 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol% by weight) to the solution.
-
If using hydrogen gas, evacuate the flask and backfill with H₂ (repeat 3 times), then maintain a positive pressure of H₂ with a balloon.
-
If using ammonium formate, add 5 equivalents to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the intermediate alcohol, 6-hydroxyhexyl p-toluenesulfonate.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate product, which can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.
Step 2: Detosylation using Magnesium in Methanol
Materials:
-
Crude 6-hydroxyhexyl p-toluenesulfonate from Step 1
-
Magnesium turnings (Mg)
-
Anhydrous Methanol (MeOH)
-
Aqueous hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude intermediate from Step 1 in anhydrous methanol (20 mL).
-
Add magnesium turnings (10 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction can be gently heated to reflux to accelerate the process if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by adding 1 M HCl until the excess magnesium has dissolved.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude hexane-1,6-diol by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound.
Caption: Proposed mechanism for one-pot reductive deprotection.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material or intermediates, consider extending the reaction time, increasing the temperature (for Protocol 2, Step 2), or adding more of the reducing agent (for Protocol 1).
-
Low Yields: Ensure all reagents are of high purity and solvents are anhydrous, especially for the sodium naphthalenide reaction. Inefficient extraction or purification can also lead to product loss.
-
Safety:
-
Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere.
-
Palladium on carbon can be pyrophoric when dry. Do not allow the filter cake to dry in the air.
-
Hydrogen gas is flammable and forms explosive mixtures with air. Ensure proper ventilation and absence of ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
-
Characterization of Hexane-1,6-diol
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, 4H), 1.58 (m, 4H), 1.40 (m, 4H), 1.35 (br s, 2H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 62.9, 32.7, 25.6.
-
Mass Spectrometry (EI): m/z 118 (M⁺), 100, 82, 73, 55.
This data should be compared with literature values or a known standard of hexane-1,6-diol.
References
Application Notes and Protocols: OTs-C6-OBn as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: OTs-C6-OBn, chemically known as 6-(benzyloxy)hexyl tosylate, is a bifunctional chemical building block of significant utility in organic synthesis. It incorporates a six-carbon aliphatic chain, providing hydrophobicity and flexibility to target molecules. One terminus of the chain is functionalized with a tosylate group, an excellent leaving group for nucleophilic substitution reactions, while the other is protected as a benzyl ether. This arrangement allows for the strategic introduction of the hexyl linker into a variety of molecular scaffolds. The benzyl ether can be selectively deprotected in a subsequent step to reveal a primary alcohol, which can be further functionalized. These characteristics make this compound a valuable tool in the synthesis of complex molecules, including biologically active compounds such as kinase inhibitors and other potential therapeutic agents.
Core Applications in Organic Synthesis
The primary application of this compound is as an alkylating agent in nucleophilic substitution reactions (S_N2). The tosylate moiety is readily displaced by a wide range of nucleophiles, enabling the covalent attachment of the benzyloxyhexyl group to various substrates.
Key Applications Include:
-
O-Alkylation: Introduction of the C6-OBn chain onto phenols, alcohols, and carboxylic acids.
-
N-Alkylation: Functionalization of amines, indoles, and other nitrogen-containing heterocycles.
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Formation of carbon-carbon bonds with soft carbon nucleophiles.
The resulting products contain a protected primary alcohol, which can be deprotected via catalytic hydrogenation to reveal the terminal hydroxyl group for further synthetic transformations. This two-stage approach is instrumental in the assembly of complex molecular architectures.
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for the alkylation of various nucleophiles with this compound under typical reaction conditions. These values are illustrative and may vary depending on the specific substrate and reaction conditions.
| Nucleophile (Substrate) | Product | Reaction Conditions | Yield (%) |
| Phenol | 1-(6-(Benzyloxy)hexyloxy)benzene | K₂CO₃, Acetone, Reflux | 92% |
| 1H-Indole | 1-(6-(Benzyloxy)hexyl)-1H-indole | NaH, DMF, 0 °C to rt | 85% |
| Benzylamine | N-(6-(Benzyloxy)hexyl)benzylamine | K₂CO₃, CH₃CN, Reflux | 88% |
| Thiophenol | (6-(Benzyloxy)hexyl)(phenyl)sulfane | Cs₂CO₃, DMF, rt | 95% |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol with this compound
This protocol describes a general method for the etherification of a phenolic substrate using this compound.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous acetone or acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add the phenolic substrate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Benzyl Ether
This protocol outlines the removal of the benzyl protecting group to yield the terminal alcohol.
Materials:
-
Benzyloxyhexyl-containing compound (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyloxyhexyl-containing compound in methanol in a round-bottom flask.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualizations
Caption: General experimental workflow for the synthesis of a functionalized molecule using this compound.
Caption: Hypothetical inhibition of the c-Met signaling pathway by a complex molecule synthesized with this compound.
Application Notes and Protocols: Synthesis of Ethers using 6-(Benzyloxy)hexyl Tosylate (OTs-C6-OBn)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the preparation of both symmetrical and unsymmetrical ethers. This reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate. 6-(Benzyloxy)hexyl tosylate (OTs-C6-OBn) is an ideal substrate for this reaction due to the presence of a primary carbon attached to an excellent leaving group, the tosylate (OTs). The benzyl ether moiety within this compound also serves as a stable protecting group that can be removed under specific conditions if required, adding to its synthetic utility.
These application notes provide detailed protocols for the synthesis of ethers using this compound as the electrophile and various alcohols as nucleophile precursors. The resulting long-chain ethers with a terminal benzyloxy group have applications in materials science, as linkers in drug delivery systems, and as intermediates in the synthesis of more complex molecules.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various ethers from this compound and different alcohols. These values are based on typical outcomes for Williamson ether syntheses and should be considered as a general guide. Actual yields may vary depending on the specific reaction conditions and the nature of the alcohol.
| Entry | Alcohol (R-OH) | Product (R-O-C6-OBn) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | 1-(Benzyloxy)-6-methoxyhexane | 12 | 60 | 85 |
| 2 | Ethanol | 1-(Benzyloxy)-6-ethoxyhexane | 12 | 65 | 82 |
| 3 | Isopropanol | 1-(Benzyloxy)-6-isopropoxyhexane | 18 | 70 | 75 |
| 4 | Phenol | 1-(Benzyloxy)-6-phenoxyhexane | 24 | 80 | 68 |
| 5 | 4-Fluorophenol | 1-(Benzyloxy)-6-(4-fluorophenoxy)hexane | 24 | 80 | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethers from this compound
This protocol describes a general method for the Williamson ether synthesis using this compound and a generic alcohol (R-OH).
Materials:
-
6-(Benzyloxy)hexyl tosylate (this compound)
-
Anhydrous alcohol (R-OH) of choice (e.g., methanol, ethanol, isopropanol, phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF (5 mL per mmol of alcohol). Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Ether Synthesis: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to the appropriate temperature (see Data Presentation table for guidance) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.[2]
Protocol 2: Characterization of the Synthesized Ether
The purified ether should be characterized to confirm its structure and purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic peaks for the benzylic protons (around 4.5 ppm), the aromatic protons of the benzyl group (7.2-7.4 ppm), and the protons on the carbon adjacent to the ether oxygen (3.4-4.5 ppm).[3]
-
¹³C NMR spectroscopy will show a peak for the carbon adjacent to the ether oxygen in the range of 50-80 ppm.[3]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong C-O stretching band is expected in the region of 1000-1300 cm⁻¹.[3]
Visualizations
General Mechanism of Williamson Ether Synthesis
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Workflow for Ether Synthesis and Purification
Caption: Experimental workflow for ether synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving OTs-C6-OBn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the use of substrates featuring the OTs-C6-OBn moiety (6-(tosyloxy)hexyl benzyl ether) in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.
The this compound substrate is a versatile building block, incorporating a flexible six-carbon linker with a terminal benzyl ether protecting group, making it valuable in the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds. The tosylate group serves as an effective leaving group for oxidative addition to a palladium(0) center, initiating the catalytic cycle.
While specific literature examples detailing cross-coupling reactions of the exact this compound substrate are limited, this guide provides generalized protocols and representative data from analogous long-chain alkyl tosylates to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp³) bonds through the reaction of an organoboron reagent with an organic halide or tosylate. This reaction is widely used for the synthesis of biaryl compounds and alkylated arenes.
Data Presentation: Suzuki-Miyaura Coupling of Alkyl Tosylates
Note: The following data is compiled from studies on analogous primary alkyl tosylates and should be considered as a starting point for the optimization of reactions with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Phenylboronic acid | Representative |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 | 4-Methoxyphenylboronic acid | Representative |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 78 | 3-Pyridinylboronic acid | Representative |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and degassed water (typically a 10:1 to 5:1 solvent-to-water ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Coupling Workflow and Catalytic Cycle
Application Note and Protocol: Step-by-Step Guide to OTs-C6-OBn Purification by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
OTs-C6-OBn, or benzyl 6-(tosyloxy)hexanoate, is a chemical intermediate potentially used in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure comprises a benzyl ester and a tosylate group, lending it a moderate polarity. After synthesis, purification is crucial to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for such purifications, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates molecules based on their polarity.[1] The stationary phase, typically silica gel, is highly polar. The mobile phase, a solvent or a mixture of solvents, is less polar. Compounds with higher polarity will adhere more strongly to the silica gel and thus elute slower, while less polar compounds will travel down the column faster with the mobile phase.[1] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be separated effectively. For this compound, a moderately polar compound, a solvent system of hexanes and ethyl acetate is a suitable choice for the mobile phase.
Experimental Protocol
This protocol outlines the purification of crude this compound using flash column chromatography with silica gel.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (60-200 mesh)[2]
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Cotton or glass wool[3]
-
Sand (washed and dried)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
3.2. Preparation
-
TLC Analysis: Before performing the column, it is crucial to determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system should give the desired product (this compound) an Rf value of approximately 0.25-0.35.
-
Prepare the Mobile Phase: Based on the TLC analysis, prepare an initial mobile phase (eluent) with a slightly lower polarity than the one that gave the optimal Rf value. For example, if 8:2 hexanes:ethyl acetate was optimal, start with 9:1. Prepare a second, more polar mobile phase to be used for gradient elution.
3.3. Column Packing
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column.
-
Add Sand Layer: Add a thin layer (approx. 1 cm) of sand on top of the plug to create an even base.
-
Prepare Slurry: In a beaker, create a slurry of silica gel with the initial, less polar mobile phase. The amount of silica gel should be 20-50 times the weight of the crude sample.
-
Pack the Column: Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Equilibrate: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica. Do not let the column run dry.
3.4. Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane. Carefully add this solution to the top of the silica gel using a pipette.
-
Dry Loading (Recommended for better separation): Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Add Protective Layer: Add a thin layer of sand on top of the sample to prevent disturbance when adding the eluent.
3.5. Elution and Fraction Collection
-
Begin Elution: Carefully add the initial mobile phase to the column.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect Fractions: Begin collecting the eluent in test tubes or vials.
-
Monitor by TLC: Periodically spot the collected fractions on TLC plates to monitor the separation and identify the fractions containing the purified this compound.
-
Gradient Elution: If the product is eluting too slowly or not at all, gradually increase the polarity of the mobile phase by adding more ethyl acetate.
-
Combine and Evaporate: Once all the desired product has been eluted, combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the key parameters and expected results for the purification of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-200 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient) | Start with a low polarity (e.g., 9:1) and gradually increase. |
| Crude Sample Weight | 1.0 g (example) | |
| Silica Gel Weight | 30 - 50 g | A 30:1 to 50:1 ratio is typical for good separation. |
| Column Dimensions | 2-3 cm diameter | Appropriate for the given scale. |
| Elution Mode | Gradient | Allows for efficient separation of compounds with different polarities. |
| Expected Rf of this compound | 0.25 - 0.35 | In an optimized solvent system on TLC. |
| Expected Yield | >85% | Dependent on the purity of the crude material. |
| Purity (by NMR/LC-MS) | >95% | Target purity for subsequent applications. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Note: Monitoring OTs-C6-OBn Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the progress of chemical reactions involving OTs-C6-OBn using thin-layer chromatography (TLC). This compound, presumed to be 6-(benzyloxy)hexyl p-toluenesulfonate, is a molecule containing a tosylate leaving group and a benzyl ether protecting group. TLC is a rapid, cost-effective, and simple chromatographic technique ideal for qualitatively tracking the consumption of starting materials and the formation of products in real-time. This document outlines the necessary materials, step-by-step procedures, and data interpretation for the effective use of TLC in monitoring such reactions, thereby enabling precise determination of reaction completion and optimization of reaction conditions.
Introduction
In organic synthesis, particularly during drug development and medicinal chemistry research, the ability to accurately monitor the progress of a chemical reaction is paramount. Thin-layer chromatography (TLC) is a fundamental analytical technique that provides a quick and convenient method to follow the course of a reaction.[1][2] It allows for the separation of compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3]
This application note focuses on the use of TLC to monitor reactions of this compound. The structure is inferred as a six-carbon chain functionalized with a tosylate (OTs) group at one end and a benzyl ether (OBn) at the other. The tosylate is an excellent leaving group, making this compound a common substrate in nucleophilic substitution reactions.[1][4] The benzyl ether is a common protecting group for alcohols. Due to the difference in polarity between the starting material (this compound) and its potential products, TLC can be effectively employed to visualize the reaction progress. Tosylates are generally less polar than their corresponding alcohols, and the polarity of the product will depend on the incoming nucleophile.
Materials and Methods
Materials
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber (e.g., glass beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain such as potassium permanganate)
-
Reaction mixture aliquots
-
Reference standard of the starting material (this compound)
Experimental Protocol
A typical reaction to be monitored would be a nucleophilic substitution on this compound. For instance, the displacement of the tosylate group by a nucleophile (Nu⁻).
Reaction Scheme:
This compound + Nu⁻ → Nu-C6-OBn + OTs⁻
TLC Monitoring Protocol:
-
Plate Preparation:
-
With a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Sample Preparation:
-
Prepare a dilute solution of the starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
If the reaction solvent is non-volatile or contains non-volatile components, it is advisable to perform a micro-workup of the aliquot by diluting it with a suitable organic solvent and washing with water to remove salts before spotting.
-
-
Spotting:
-
Using a clean capillary tube, apply a small spot of the starting material solution onto the "SM" lane on the origin.
-
On the "RM" lane, spot a small amount of the reaction mixture aliquot.
-
On the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This co-spot helps in definitively identifying the starting material spot in the reaction mixture lane.
-
Ensure the spots are small and concentrated to achieve good separation.
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (the solvent level must be below the origin).
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms.
-
Carefully place the TLC plate into the chamber and cover it.
-
Allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the TLC plate.
-
Visualize the spots. Since both the starting material and likely products contain aromatic rings, they should be UV active. View the plate under a UV lamp (254 nm) and circle the observed spots with a pencil.
-
For enhanced visualization or for compounds that are not UV active, other methods can be used, such as placing the plate in an iodine chamber or dipping it into a staining solution (e.g., potassium permanganate, which reacts with oxidizable functional groups) followed by gentle heating.
-
-
Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the "RM" lane over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation
The progress of the reaction can be summarized by recording the Rf values of the starting material and the product at different time points.
Table 1: TLC Data for Monitoring this compound Reaction
| Time Point | Rf (Starting Material - this compound) | Rf (Product - Nu-C6-OBn) | Observations |
| t = 0 h | 0.6 | - | Only the starting material spot is present. |
| t = 1 h | 0.6 | 0.4 | A new, more polar product spot appears. The starting material spot is still intense. |
| t = 2 h | 0.6 | 0.4 | The intensity of the product spot increases, while the starting material spot fades. |
| t = 4 h | Faint | 0.4 | The starting material spot is barely visible. |
| t = 6 h | - | 0.4 | The starting material spot has completely disappeared, indicating reaction completion. |
Note: The Rf values are hypothetical and will depend on the specific nucleophile used and the exact mobile phase composition. Generally, the tosylate starting material will be less polar (higher Rf) than a product containing a more polar functional group introduced by the nucleophile.
Visualization of Workflow
Caption: Experimental workflow for monitoring reactions by TLC.
Signaling Pathway and Logical Relationships
Caption: Logical relationship between reaction progress and TLC results.
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of organic reactions, such as those involving this compound. By following the detailed protocol outlined in this application note, researchers can effectively track the consumption of starting materials and the formation of products. This allows for the accurate determination of reaction endpoints, which is crucial for maximizing product yield, minimizing byproduct formation, and optimizing overall reaction efficiency in a research and drug development setting.
References
Application Notes and Protocols for OTs-C6-OBn in Organic Synthesis
A Note to Researchers: An extensive review of the scientific literature did not yield specific examples of the total synthesis of natural products where (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (OTs-C6-OBn) was explicitly used as a reagent. The following application notes and protocols are therefore based on established principles of organic chemistry and provide a general framework for the preparation and use of this versatile bifunctional linker in synthetic applications.
Introduction
(6-(benzyloxy)hexyl) 4-methylbenzenesulfonate, hereinafter referred to as this compound, is a valuable bifunctional reagent in organic synthesis. It incorporates a six-carbon aliphatic chain, with a tosylate (OTs) at one terminus and a benzyl-protected alcohol (OBn) at the other. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of the C6-OBn fragment onto a variety of substrates. The benzyloxy group is a robust protecting group for the primary alcohol, which can be removed under reductive conditions at a later synthetic stage. Consequently, this compound is an ideal reagent for introducing a protected six-carbon linker or a precursor to a terminal alcohol.
General Applications in Synthesis
The primary application of this compound is as an electrophile in SN2 reactions. It can be used to alkylate a wide range of nucleophiles, including:
-
Alcohols and Phenols: In a Williamson ether synthesis, alkoxides or phenoxides can be alkylated with this compound to form ethers.[1][2][3] This is a common strategy for building more complex molecular architectures.
-
Enolates: Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can be alkylated to form new carbon-carbon bonds.[4][5] This is a fundamental transformation in the construction of carbon skeletons.
-
Other Nucleophiles: Amines, thiols, and carboxylates can also be alkylated with this compound to introduce the protected hexyl chain.
Due to the lack of specific examples in natural product total synthesis, quantitative data such as reaction yields and stereoselectivity for the use of this compound are not available. The efficiency of reactions involving this reagent would be highly substrate-dependent and would require optimization for each specific application.
Experimental Protocols
The following are general protocols for the preparation and a typical application of this compound.
Protocol 1: Preparation of (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (this compound)
This protocol describes the tosylation of the commercially available precursor, 6-(benzyloxy)-1-hexanol.
Materials:
-
6-(benzyloxy)-1-hexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a solution of 6-(benzyloxy)-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl (if using pyridine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Protocol 2: General Procedure for O-Alkylation of a Phenol using this compound (Williamson Ether Synthesis)
This protocol outlines a general method for the alkylation of a phenolic hydroxyl group.
Materials:
-
Phenolic substrate
-
(6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (this compound)
-
A suitable base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH))
-
A suitable solvent (e.g., acetone, acetonitrile (MeCN), or dimethylformamide (DMF))
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic substrate (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add a solution of this compound (1.1-1.5 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired alkylated product.
Visualizations
Caption: General synthetic workflow for the preparation and subsequent use of this compound in an alkylation reaction.
As no specific signaling pathways involving natural products synthesized using this compound have been identified in the literature, a corresponding diagram cannot be provided.
References
Troubleshooting & Optimization
common side reactions with OTs-C6-OBn and how to avoid them
Welcome to the technical support center for OTs-C6-OBn (6-(benzyloxy)hexyl p-toluenesulfonate). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or 6-(benzyloxy)hexyl p-toluenesulfonate, is a linear bifunctional molecule. It contains a tosylate group (-OTs), which is an excellent leaving group, and a benzyl ether (-OBn) protecting a terminal alcohol. Its primary application is as a flexible six-carbon linker in the synthesis of more complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). In PROTACs, the C6 alkyl chain serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Q2: What is the major reaction pathway for this compound?
The primary reaction of this compound is a bimolecular nucleophilic substitution (SN2) reaction. The tosylate group is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. Due to the primary nature of the carbon bearing the tosylate, the SN2 pathway is strongly favored over other mechanisms.
Q3: What are the most common side reactions observed with this compound?
The most common side reactions are:
-
Elimination (E2): Although less favored for primary tosylates, the use of bulky or strong bases as nucleophiles can lead to the formation of an alkene, 6-(benzyloxy)-1-hexene, as a byproduct.
-
Cleavage of the Benzyl Ether: While generally stable, the benzyl ether protecting group can be cleaved under certain conditions, particularly catalytic hydrogenolysis, which is often used for its removal. Harsh acidic or oxidative conditions can also lead to its cleavage.
Q4: How can I minimize the elimination (E2) side reaction?
To favor the desired SN2 reaction and minimize elimination, consider the following:
-
Nucleophile Choice: Use a non-bulky, good nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), and primary or secondary amines under non-basic conditions.
-
Base Choice: If a base is required, use a non-hindered, weak base. Strong, bulky bases like potassium tert-butoxide (t-BuOK) will significantly promote the E2 pathway.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, enhancing its nucleophilicity.
Q5: What conditions should I avoid to prevent premature debenzylation?
The benzyl ether is a robust protecting group but is sensitive to certain conditions:
-
Catalytic Hydrogenation: Avoid exposure to hydrogen gas (H₂) in the presence of a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst, as this is the standard method for cleaving benzyl ethers.
-
Strong Acids: While relatively stable to moderate acid, prolonged exposure to strong acids at elevated temperatures can cause cleavage.
-
Oxidizing Agents: Certain strong oxidizing agents can affect the benzyl group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired substitution product | Competition from elimination (E2) side reaction. | - Use a less sterically hindered nucleophile.- Employ a weaker, non-bulky base.- Lower the reaction temperature.- Ensure the use of a polar aprotic solvent. |
| Incomplete reaction. | - Increase the reaction time.- Use a slight excess of the nucleophile.- Ensure anhydrous reaction conditions. | |
| Presence of an unexpected alkene byproduct in NMR/LC-MS | Elimination (E2) is occurring. | See solutions for "Low yield of desired substitution product" due to E2 competition. |
| Loss of the benzyl protecting group | Inadvertent debenzylation. | - Scrutinize all reagents and reaction conditions for compatibility with benzyl ethers.- Avoid any hydrogenation steps.- Use milder acidic or basic conditions if possible. |
| Difficulty in purifying the product from starting material | Similar polarity of product and starting material. | - Optimize column chromatography conditions (e.g., try a different solvent system or a gradient elution).- Consider recrystallization if the product is a solid. |
| Reaction is sluggish or does not proceed | Poor nucleophilicity of the reacting partner. | - If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to increase its nucleophilicity.- Ensure the nucleophile is soluble in the reaction solvent. |
Data Presentation
The following table summarizes the expected outcomes of reacting this compound with different types of nucleophiles under various conditions. The yields are illustrative and aim to provide a general guideline.
| Nucleophile | Base | Solvent | Temperature | Expected Major Product | Potential Side Product(s) | Illustrative Yield (Major Product) |
| NaN₃ | - | DMF | Room Temp | 6-(benzyloxy)hexyl azide | Minimal | >90% |
| NaCN | - | DMSO | Room Temp | 7-(benzyloxy)heptanenitrile | Minimal | >85% |
| Aniline | K₂CO₃ | Acetonitrile | 60 °C | N-(6-(benzyloxy)hexyl)aniline | Minimal E2 product | 70-85% |
| Sodium methoxide | - | Methanol | Reflux | 1-(benzyloxy)-6-methoxyhexane | 6-(benzyloxy)-1-hexene | 60-75% |
| Potassium tert-butoxide | - | tert-Butanol | Room Temp | 1-(benzyloxy)-6-(tert-butoxy)hexane | 6-(benzyloxy)-1-hexene (Major) | <20% (Substitution) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) with an Amine
-
To a solution of the amine (1.0 eq.) in anhydrous acetonitrile (0.1 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound (1.2 eq.) in anhydrous acetonitrile.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Debenzylation of the Product
-
Dissolve the benzylated product in methanol or ethyl acetate (0.05 M).
-
Carefully add 10 mol% of palladium on carbon (Pd/C) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric. Do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Technical Support Center: Troubleshooting OTs-C6-OBn Substitution Reactions
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting nucleophilic substitution reactions involving 1-(tosyloxy)-6-(benzyloxy)hexane (OTs-C6-OBn). The following sections are designed in a question-and-answer format to directly address common experimental failures and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound substitution reaction failing or resulting in a very low yield?
A1: Low or no yield in a substitution reaction on a primary tosylate like this compound is a common issue that can stem from several factors. Here are the most frequent causes and how to address them:
-
Poor Quality of Reagents:
-
Substrate (this compound): The tosylate may have degraded, especially if exposed to moisture over time, leading to hydrolysis back to the starting alcohol. Confirm the purity and integrity of your tosylate via TLC or NMR before starting the reaction.
-
Nucleophile: The nucleophile may be weak, impure, or decomposed. Use a fresh, high-purity nucleophile for best results. For anionic nucleophiles, ensure they are not overly solvated by inappropriate solvents.[1]
-
Solvent: The presence of water or other protic impurities in an aprotic solvent can deactivate anionic nucleophiles. Always use anhydrous solvents.
-
-
Inappropriate Reaction Conditions:
-
Solvent Choice: The substrate is primary and unhindered, making it ideal for an Sₙ2 reaction. Sₙ2 reactions are fastest in polar aprotic solvents (e.g., DMF, DMSO, acetone).[1][2][3][4] Using polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction significantly.
-
Temperature: While heating can increase reaction rates, excessively high temperatures may cause decomposition of the starting material or product. If the reaction is slow at room temperature, try gently heating to 40-60 °C.
-
-
Procedural Issues:
-
Insufficient Reaction Time: Some Sₙ2 reactions can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion before performing the workup.
-
Loss During Workup/Purification: The desired product might be lost during aqueous workup if it has some water solubility, or during column chromatography if the incorrect solvent system is used.
-
Q2: I am observing a significant amount of an elimination byproduct. How can I favor the substitution product?
A2: While primary substrates like this compound strongly favor Sₙ2 substitution over E2 elimination, certain conditions can promote the unwanted elimination pathway to form 6-(benzyloxy)hex-1-ene.
-
Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) are known to favor E2 elimination. To promote substitution, use a strong nucleophile that is not excessively bulky (e.g., NaN₃, NaCN, I⁻).
-
Temperature: Higher temperatures tend to favor elimination over substitution. If you are observing an elimination byproduct, try running the reaction at a lower temperature (e.g., room temperature or 0 °C), even if it requires a longer reaction time.
-
Solvent: While polar aprotic solvents are generally preferred, the choice of solvent can sometimes influence the Sₙ2/E2 ratio. Ensure the solvent fully dissolves all reactants to maintain a homogeneous reaction.
Q3: My reaction is proceeding very slowly or seems to have stalled. What can I do to increase the rate?
A3: A slow Sₙ2 reaction is typically related to one of the "big four" factors: substrate, nucleophile, leaving group, or solvent. Since OTs is an excellent leaving group and the substrate is primary, the issue likely lies with the nucleophile or solvent.
-
Increase Nucleophile Reactivity:
-
Concentration: The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. Increasing the concentration of the nucleophile (e.g., from 1.1 equivalents to 1.5 or 2.0 equivalents) can increase the reaction rate.
-
Strength: Ensure your chosen nucleophile is strong enough for the task. If using a neutral nucleophile, it may need to be deprotonated with a suitable base to become more reactive.
-
-
Optimize the Solvent: As mentioned, switching from a polar protic or non-polar solvent to a polar aprotic solvent like DMF or DMSO can dramatically increase the rate of an Sₙ2 reaction. This is because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "free" and reactive.
-
Increase the Temperature: Gently heating the reaction mixture is a common method to increase the rate. However, this should be done cautiously while monitoring for the formation of elimination byproducts.
Quantitative Data Summary
The table below summarizes generally recommended conditions for Sₙ2 reactions on primary tosylates like this compound. Optimal conditions will vary based on the specific nucleophile used.
| Parameter | Recommended Condition | Rationale |
| Substrate | Primary Tosylate (this compound) | Minimally hindered, strongly favors Sₙ2 pathway. |
| Nucleophile | Strong, non-bulky (e.g., I⁻, N₃⁻, CN⁻) | Maximizes Sₙ2 rate and minimizes E2 competition. |
| Concentration | 1.1 - 2.0 equivalents | A slight to moderate excess of nucleophile drives the reaction to completion. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Solvates the cation but not the nucleophile, maximizing its reactivity. |
| Temperature | 0 °C to 60 °C | Lower temperatures favor substitution; gentle heating can increase the rate if necessary. |
| Reaction Time | 2 - 24 hours | Highly dependent on nucleophile and temperature; monitor by TLC. |
Detailed Experimental Protocol
Example Reaction: Synthesis of 1-azido-6-(benzyloxy)hexane
This protocol details a representative Sₙ2 reaction using sodium azide as the nucleophile.
Materials:
-
1-(tosyloxy)-6-(benzyloxy)hexane (this compound) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and sodium azide (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe until the substrate concentration is approximately 0.1-0.2 M.
-
Reaction: Stir the mixture at room temperature (or heat to 40-50 °C if the reaction is slow) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1-azido-6-(benzyloxy)hexane.
Visualizations
Below are diagrams illustrating the reaction pathway and a logical workflow for troubleshooting.
Caption: Sₙ2 reaction mechanism on the this compound substrate.
Caption: A logical workflow for diagnosing and solving failed reactions.
References
optimizing reaction yield for OTs-C6-OBn synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate (OTs-C6-OBn). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Tosyl chloride (TsCl) may have hydrolyzed. The base (e.g., triethylamine) may have absorbed moisture. 3. Poor Quality Starting Material: The 6-(benzyloxy)hexan-1-ol may be impure. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Use fresh or newly opened TsCl. Ensure the base is anhydrous; consider distillation before use.[1] 3. Purify the starting material by column chromatography if necessary. |
| Presence of a Major Byproduct (Alkyl Chloride) | 1. Nucleophilic Substitution by Chloride: The chloride ion generated from tosyl chloride can act as a nucleophile and displace the tosylate group, particularly in polar aprotic solvents like DMF.[2][3] | 1. Use a non-polar, inert solvent such as dichloromethane (DCM) or chloroform to minimize this side reaction.[2] |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: Both starting material and product are present. 2. Formation of Side Products: Besides the alkyl chloride, other side reactions may occur. 3. Decomposition: The product or starting material may be unstable under the reaction conditions. | 1. As above, extend reaction time or adjust the temperature. 2. Optimize reaction conditions (solvent, base, temperature) to favor the desired product. See the "Experimental Protocols" section for a recommended procedure. 3. Ensure the reaction temperature is not excessively high. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired tosylate and any unreacted starting material or byproducts may have similar Rf values on TLC, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider a recrystallization step after column chromatography to further purify the product. |
| Reaction Fails to Start | 1. Inactive Catalyst (if applicable): If using a catalyst-based method, the catalyst may be inactive. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the initial temperature. | 1. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). 2. If the reaction is being conducted at 0°C, allow it to slowly warm to room temperature and monitor for any changes by TLC.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding a base like triethylamine or pyridine to the reaction?
A base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and tosyl chloride. This prevents the HCl from protonating the starting alcohol or the product and avoids other potential side reactions.
Q2: Why is it important to use anhydrous solvents and reagents?
Tosyl chloride is highly reactive towards water. Any moisture present in the reaction will lead to the hydrolysis of tosyl chloride to p-toluenesulfonic acid, which is unreactive for the desired tosylation. This will consume the reagent and result in a lower yield of the desired product.
Q3: Can I use a different base instead of triethylamine or pyridine?
Other tertiary amine bases can be used. However, the choice of base can influence the reaction rate and selectivity. For instance, sterically unhindered and lipophilic tertiary amines have been shown to be effective. It is important to ensure the chosen base is non-nucleophilic to avoid it competing with the alcohol in reacting with the tosyl chloride.
Q4: My reaction has stalled, and I still see starting material on the TLC. What should I do?
First, ensure that a sufficient excess of tosyl chloride and base has been used. If the stoichiometry is correct, you can try increasing the reaction temperature. Many tosylation reactions are started at 0°C and then allowed to warm to room temperature. If necessary, gentle heating can be applied, but this should be done cautiously as it can also promote side reactions.
Q5: I obtained a product, but I am not sure if it is the desired tosylate or the alkyl chloride byproduct. How can I differentiate them?
The best way to confirm the identity of your product is through spectroscopic methods. 1H NMR spectroscopy is particularly useful. The tosyl group has characteristic aromatic proton signals around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm. Mass spectrometry can also be used to confirm the molecular weight of the product.
Data Presentation
The following table summarizes typical reaction conditions for the tosylation of primary alcohols, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane (DCM) | Pyridine | Water |
| Base | Triethylamine (TEA) | Pyridine (acts as base and solvent) | Potassium Hydroxide (KOH) |
| Catalyst | DMAP (catalytic) | None | N,N-dimethylbenzylamine (catalytic) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent for some primary alcohols |
| Key Consideration | Standard and widely used method. | Pyridine can be difficult to remove during workup. | "Green" chemistry approach, but may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Synthesis of 6-(benzyloxy)hexan-1-ol
This protocol describes the synthesis of the starting material for the tosylation reaction.
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Reaction Setup: To a solution of 1,6-hexanediol (1 equivalent) in a suitable solvent such as THF, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Benzyl Bromide: After the addition of NaH is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add benzyl bromide (1 equivalent) dropwise.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
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Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 6-(benzyloxy)hexan-1-ol.
Protocol 2: Synthesis of this compound (6-(benzyloxy)hexyl p-toluenesulfonate)
This protocol is a standard method for the tosylation of primary alcohols.
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Reaction Setup: Dissolve 6-(benzyloxy)hexan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.
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Addition of Reagents: Add triethylamine (TEA, 1.5 equivalents) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents). A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be added to accelerate the reaction.
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Reaction Monitoring: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
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Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure this compound.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
preventing elimination side products in OTs-C6-OBn reactions
Welcome to the technical support center for OTs-C6-OBn reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing elimination side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
The primary competing reactions are the desired bimolecular nucleophilic substitution (S(_N)2) and the undesired bimolecular elimination (E2). This compound is a primary tosylate, which generally favors the S(_N)2 pathway. However, under certain conditions, the E2 reaction can become a significant side reaction, leading to the formation of hex-1-ene derivatives.
Q2: What is the main elimination side product I should expect?
The major elimination byproduct is 1-(benzyloxy)-hex-5-ene, formed through an E2 mechanism where a base abstracts a proton from the carbon adjacent to the tosylate-bearing carbon.
Q3: Is the benzyl ether protecting group stable under the reaction conditions?
Yes, benzyl ethers are generally stable under the basic and nucleophilic conditions used for S(_N)2 reactions with tosylates.[1][2][3] They are robust to a wide range of pH conditions and are not typically cleaved by alkoxides or other common nucleophiles used in these reactions.[1][2]
Troubleshooting Guide: Minimizing Elimination Side Products
This guide provides solutions to common issues encountered during substitution reactions with this compound.
Issue 1: Significant Formation of an Alkene Byproduct
If you are observing a notable amount of the elimination byproduct, consider the following factors:
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The Nature of the Base/Nucleophile: Strong, sterically hindered bases significantly promote the E2 reaction.
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Reaction Temperature: Higher temperatures favor elimination over substitution.
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Solvent Choice: The polarity and protic nature of the solvent play a crucial role in the reaction outcome.
Solutions:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base/Nucleophile | Use of bulky bases (e.g., potassium tert-butoxide). | Use a less sterically hindered base (e.g., sodium ethoxide, sodium benzyloxide). | Less bulky bases are better nucleophiles and are less likely to function as a base to promote elimination. |
| Temperature | High reaction temperatures (e.g., > 50 °C). | Maintain a lower reaction temperature (e.g., 0 °C to room temperature). | Substitution reactions generally have a lower activation energy than elimination reactions. |
| Solvent | Use of protic solvents (e.g., ethanol, methanol). | Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone, THF). | Polar aprotic solvents solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity and favoring the S(_N)2 pathway. |
| Concentration | High concentration of a strong base. | Use a stoichiometric amount of the nucleophile. | A high concentration of a strong base can increase the rate of the E2 reaction. |
Quantitative Data on SN2 vs. E2 Ratios for Primary Substrates
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | S(_N)2 Product Yield (%) | E2 Product Yield (%) | Reference |
| 1-Bromobutane | Sodium Ethoxide | Ethanol | 55 | 91 | 9 | General textbook data |
| 1-Bromobutane | Potassium tert-Butoxide | tert-Butanol | 55 | 8 | 92 | General textbook data |
| Isobutyl Bromide | Sodium Ethoxide | Ethanol | 25 | 18 | 82 | |
| Isobutyl Bromide | Sodium Ethoxide | Ethanol | 80 | 9 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination in the Synthesis of an Ether from this compound
This protocol is designed to maximize the yield of the S(_N)2 product by using a non-bulky nucleophile in a polar aprotic solvent at a controlled temperature.
Materials:
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This compound
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Sodium salt of the desired alcohol (e.g., sodium benzyloxide)
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Anhydrous Dimethylformamide (DMF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the sodium salt of the alcohol (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x volume of DMF).
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound reactions.
Caption: Troubleshooting workflow for minimizing elimination byproducts.
References
Navigating the Purification of OTs-C6-OBn: A Technical Support Guide
Technical Support Center
For researchers, scientists, and drug development professionals, the purification of synthetic intermediates is a critical step that can significantly impact yield and purity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the stability of OTs-C6-OBn (6-(benzyloxy)hexyl p-toluenesulfonate) during purification.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading during silica gel column chromatography. What is the likely cause?
A1: this compound, being a tosylate and a benzyl ether, is susceptible to degradation on standard silica gel. The primary cause is the acidic nature of silica gel, which can catalyze the hydrolysis of the tosylate group back to the corresponding alcohol or lead to other decomposition pathways.[1][2] The benzyl ether moiety is generally more stable but can be sensitive to prolonged exposure to acidic conditions.
Q2: I observe a brownish or reddish color in my product after purification. What does this indicate?
A2: The development of a brown or red color is often an indication of decomposition of the tosylate.[3] This can occur even if the initial product appears as a white solid, with the coloration appearing over time upon exposure to air, light, or residual acid from the purification step.
Q3: My tosylation reaction to synthesize this compound is not going to completion, and I'm recovering the starting alcohol. What could be the problem?
A3: A common reason for incomplete tosylation is the presence of moisture.[1] p-Toluenesulfonyl chloride (TsCl) reacts readily with water, which consumes the reagent. Ensure all glassware is oven-dried and that anhydrous solvents are used. Using an excess of TsCl can help drive the reaction to completion, but this may complicate the purification process.
Q4: Can I store the crude this compound before purification?
A4: It is highly recommended to purify the crude this compound immediately after the reaction work-up.[1] Tosylates, particularly those with benzylic components, can be unstable and may degrade upon storage, even at low temperatures.
Q5: Are there alternative stationary phases to silica gel for the purification of this compound?
A5: Yes, neutral or basic alumina can be a good alternative to silica gel. Alumina is less acidic and can prevent the degradation of acid-sensitive compounds like tosylates. Florisil is another potential, milder alternative.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after column chromatography | Decomposition on acidic silica gel. | 1. Neutralize the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. Pack and equilibrate the column with this neutralized eluent. 2. Use an alternative stationary phase: Employ neutral or basic alumina for the chromatography. 3. Minimize contact time: Perform flash chromatography as quickly as possible. |
| Streaking of the product on the TLC plate and column | Strong interaction with the acidic silica gel. | 1. Add a basic modifier to the eluent: A small amount of triethylamine (0.5-1%) in the eluent can help to reduce streaking by deactivating the acidic sites on the silica gel. 2. Consider a different solvent system: Experiment with different solvent systems to find one that provides good separation with less interaction. |
| Co-elution of this compound with impurities | Similar polarity of the product and impurities. | 1. Optimize the solvent system: Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 2. Consider an alternative purification method: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) could be an effective purification step. |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities. | 1. Ensure complete removal of solvent: After rotary evaporation, place the product under high vacuum for an extended period. 2. Re-purify the product: If impurities are suspected, a second purification step may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on standard tosylation methods.
Materials:
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6-(Benzyloxy)hexan-1-ol (1.0 eq.)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA) (1.5 eq.)
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p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Dissolve 6-(benzyloxy)hexan-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.5 eq.) to the solution.
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Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous NaHCO₃ solution.
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Separate the organic layer, wash it with cold brine, and dry it over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo at a low temperature.
-
Proceed immediately to purification.
Protocol 2: Purification of this compound via Neutralized Flash Column Chromatography
This protocol is designed to minimize the degradation of the acid-sensitive tosylate.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., Hexanes/Ethyl Acetate)
-
Triethylamine (TEA)
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Cold Dichloromethane (DCM)
Procedure:
-
Prepare the eluent (e.g., Hexanes/Ethyl Acetate in a ratio determined by TLC analysis). Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
Prepare a slurry of silica gel in the neutralized eluent.
-
Pack a column with the slurry and equilibrate by flushing with 2-3 column volumes of the neutralized eluent.
-
Dissolve the crude this compound in a minimal amount of cold DCM.
-
Carefully load the sample onto the column.
-
Perform flash chromatography as quickly as possible, collecting fractions in tubes kept on ice.
-
Immediately analyze the fractions by TLC and combine the pure fractions.
-
Remove the solvent under reduced pressure at a low temperature.
-
Place the purified product under a high vacuum for a short period to remove residual solvent and store it immediately under an inert atmosphere in a freezer at -20 °C or below.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
dealing with incomplete reactions of OTs-C6-OBn
Welcome to the technical support center for OTs-C6-OBn, also known as 6-(benzyloxy)hexyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis and handling of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an alkyl chain-based linker molecule. Its full chemical name is 6-(benzyloxy)hexyl p-toluenesulfonate. It is commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound serves as a flexible linker to connect the ligand that binds to the target protein and the ligand that recruits the E3 ligase.
Q2: What are the key steps in the synthesis of this compound?
The synthesis of this compound is typically a two-step process starting from 1,6-hexanediol:
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Mono-benzylation: One of the hydroxyl groups of 1,6-hexanediol is protected as a benzyl ether. This is commonly achieved through a Williamson ether synthesis.
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Tosylation: The remaining free hydroxyl group is converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions when constructing the PROTAC molecule.
Q3: I am seeing a significant amount of a di-benzylated byproduct in my first step. How can I improve the yield of the mono-benzylated product?
Formation of the di-benzylated ether is a common issue. To favor mono-benzylation, you can:
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Use a molar excess of the diol: Employing 1,6-hexanediol in excess (e.g., 2-3 equivalents) relative to the benzylating agent (e.g., benzyl bromide) will statistically favor the mono-substituted product.
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Control the addition of the base: Slow, dropwise addition of a strong base like sodium hydride (NaH) to a solution of the diol can help to avoid the formation of a high concentration of the di-alkoxide.
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Consider a milder base: While strong bases are common, a weaker base might offer better selectivity in some cases, though the reaction may be slower.
Q4: My tosylation reaction is incomplete, and I still have a lot of the starting alcohol (6-benzyloxyhexan-1-ol). What should I do?
Incomplete tosylation can be due to several factors:
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Reagent Quality: Ensure that the p-toluenesulfonyl chloride (TsCl) is fresh and has not been hydrolyzed by atmospheric moisture. The base used (e.g., triethylamine or pyridine) should be dry.
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Reaction Temperature: Tosylations are often performed at low temperatures (e.g., 0 °C) to minimize side reactions. If the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.
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Choice of Base: A non-nucleophilic, sterically hindered base can sometimes be more effective and lead to fewer side products. Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents) to neutralize the HCl generated during the reaction.
Q5: I've noticed an impurity with a similar polarity to my desired this compound product. What could it be?
A common byproduct in tosylation reactions is the corresponding alkyl chloride (6-(benzyloxy)hexyl chloride). This occurs when the chloride ion, generated from the tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group. This side reaction can be more prevalent with prolonged reaction times or at higher temperatures.
Troubleshooting Guides
Guide 1: Incomplete Mono-benzylation of 1,6-Hexanediol
If you are experiencing low yields of 6-benzyloxyhexan-1-ol, consult the following decision tree and data table.
Table 1: Typical Reaction Parameters for Mono-benzylation of 1,6-Hexanediol
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1,6-Hexanediol (2-3 eq.), Benzyl Bromide (1 eq.) | Statistical preference for mono-alkylation. |
| Base | Sodium Hydride (NaH) (1.1-1.2 eq. per diol) | Strong, non-nucleophilic base for efficient alkoxide formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents that solvate the cation, enhancing nucleophilicity. |
| Temperature | 0 °C to room temperature | Controlled reaction to minimize side products. |
| Reaction Time | 4-12 hours | Monitor by TLC for consumption of benzyl bromide. |
| Typical Yield | 50-70% | Yields can vary based on the scale and purification method. |
Guide 2: Incomplete Tosylation of 6-Benzyloxyhexan-1-ol
If your tosylation reaction is not going to completion, refer to the following guide.
Table 2: Typical Reaction Parameters for Tosylation of 6-Benzyloxyhexan-1-ol
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 6-Benzyloxyhexan-1-ol (1 eq.), TsCl (1.2-1.5 eq.) | Ensures complete consumption of the starting alcohol. |
| Base | Triethylamine (Et3N) or Pyridine (1.5-2.0 eq.) | Acts as an acid scavenger. |
| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform (CHCl3) | Aprotic solvents that dissolve the reactants well. |
| Temperature | 0 °C to room temperature | Balances reaction rate and minimization of side products. |
| Reaction Time | 2-6 hours | Monitor by TLC for complete conversion. |
| Typical Yield | 80-95% | Tosylations of primary alcohols are generally high-yielding. |
Experimental Protocols
Protocol 1: Synthesis of 6-Benzyloxyhexan-1-ol
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 1,6-hexanediol (e.g., 2.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the diol in anhydrous THF.
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Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, e.g., 1.2 equivalents) portion-wise over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
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Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-benzylated product.
Protocol 2: Synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate (this compound)
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Preparation: Dissolve 6-benzyloxyhexan-1-ol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
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Reaction: Cool the solution to 0 °C. Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
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Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up: Dilute the reaction mixture with dichloromethane and wash with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can often be used directly in the next step if it is sufficiently pure. If necessary, it can be further purified by recrystallization or flash column chromatography.
Visualization of Application
This compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC that could be synthesized using this linker.
References
Technical Support Center: Purification of OTs-C6-OBn
Welcome to the technical support center for the purification of OTs-C6-OBn (Benzyl 6-tosyloxyhexyl ether). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a brown oil instead of a solid. What is the likely cause?
A1: The appearance of a brown color often indicates the presence of impurities or decomposition products. Benzyl tosylates can be unstable and may degrade if exposed to heat or acidic conditions for prolonged periods.[1][2][3][4] It is also possible that residual starting materials or byproducts from the synthesis are contributing to the color.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Common impurities may include unreacted starting materials such as benzyl 6-hydroxyhexanoate and p-toluenesulfonyl chloride (TsCl).[5] Side products could include benzyl alcohol (from hydrolysis of the starting ester), dibenzyl ether, and various chlorinated species if chlorinated solvents and certain bases are used in the synthesis.
Q3: What is the recommended method for purifying this compound?
A3: A two-step purification process is often most effective. First, use flash column chromatography on silica gel to remove the majority of impurities. This can be followed by recrystallization to obtain a highly pure product.
Q4: How can I monitor the progress of the column chromatography?
A4: The separation can be monitored using Thin Layer Chromatography (TLC). Collect fractions and spot them on a TLC plate to identify which fractions contain the pure product.
Q5: What is a good solvent system for the recrystallization of this compound?
A5: A common and effective solvent system for tosylates is a mixture of ethyl acetate and hexane. The ideal ratio will depend on the impurity profile of your crude product. Ethanol has also been reported as a potential recrystallization solvent for similar compounds.
Q6: How can I confirm the purity and identity of my final product?
A6: The purity and identity of this compound can be confirmed using several analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product appears as a dark oil | Decomposition of the tosylate. | Minimize exposure to heat and purify the crude product promptly after synthesis. Store at low temperatures (-20°C) under an inert atmosphere. |
| Streaking on TLC plate during column chromatography | Decomposition on acidic silica gel. | Neutralize the silica gel by preparing a slurry with the eluent containing ~1% triethylamine. Alternatively, use a less acidic stationary phase like alumina. |
| Low yield after column chromatography | Product is too soluble in the eluent. | Optimize the solvent system for TLC to achieve an Rf value of 0.2-0.3 for the product to ensure good separation and recovery. |
| Product is partially decomposing on the column. | Run the column as quickly as possible (flash chromatography) to minimize contact time with the stationary phase. | |
| Difficulty in inducing crystallization | The compound is too soluble in the chosen solvent. | Slowly add a non-polar "anti-solvent" like hexane to a solution of the compound in a more polar solvent like ethyl acetate until turbidity is observed, then warm slightly to redissolve and cool slowly. |
| Presence of impurities inhibiting crystal formation. | Ensure the material is sufficiently pure from column chromatography before attempting recrystallization. Seeding with a small crystal of pure product can also help initiate crystallization. | |
| Final product is still impure after purification | Co-elution of an impurity with a similar polarity during column chromatography. | Use a shallower solvent gradient during column chromatography to improve separation. Consider a second chromatographic purification with a different solvent system. |
| Inefficient removal of impurities during recrystallization. | Ensure the correct solvent ratio is used so that impurities remain in the mother liquor upon cooling. Washing the crystals with a small amount of cold solvent can also help. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is adapted from procedures for similar compounds and should be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Ethyl acetate/Hexane gradient)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel.
-
Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol is based on the recrystallization of benzyl tosylate and may require optimization.
Materials:
-
Purified this compound from column chromatography
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Methodology:
-
Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of warm ethyl acetate to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of warm ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Crystals should form.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: ¹H NMR Data for Benzyl 6-hydroxyhexanoate (Precursor to this compound)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.40-7.28 | m | 5H | Aromatic protons |
| 5.11 | s | 2H | -OCH₂Ph |
| 3.61 | t | 2H | -CH₂OH |
| 2.37 | t | 2H | -COCH₂- |
| 1.71-1.60 | m | 2H | Aliphatic protons |
| 1.56-1.48 | m | 2H | Aliphatic protons |
| 1.42-1.32 | m | 2H | Aliphatic protons |
Table 2: ¹³C NMR Data for Benzyl 6-hydroxyhexanoate (Precursor to this compound)
| Chemical Shift (δ ppm) | Assignment |
| 173.6 | C=O |
| 136.0 | Aromatic C |
| 128.6 | Aromatic CH |
| 128.2 | Aromatic CH |
| 66.2 | -OCH₂Ph |
| 62.5 | -CH₂OH |
| 34.2 | Aliphatic CH₂ |
| 32.3 | Aliphatic CH₂ |
| 25.3 | Aliphatic CH₂ |
| 24.7 | Aliphatic CH₂ |
Visualizations
Caption: Overall workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision workflow for the purification of this compound.
References
how to remove residual tosyl chloride from OTs-C6-OBn synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in removing residual p-toluenesulfonyl chloride (TsCl) following the synthesis of (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (OTs-C6-OBn).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted tosyl chloride (TsCl)?
A1: Unreacted TsCl can interfere with subsequent reaction steps and complicate product purification.[1] Because its polarity can be similar to many organic products, separation by chromatography can be challenging.[1][2] Furthermore, TsCl is a reactive and hazardous compound, so its removal is essential for the safety and purity of the final product.[1]
Q2: What are the primary methods for removing excess TsCl after the synthesis of this compound?
A2: The most common strategies involve "quenching" the unreacted TsCl to convert it into a more easily separable derivative, followed by work-up and purification. Key methods include:
-
Aqueous Hydrolysis: Reacting TsCl with water, often with a base, to form the water-soluble p-toluenesulfonic acid.[2]
-
Quenching with Amines: Using an amine to form a more polar sulfonamide.
-
Scavenging Resins: Employing polymer-bound amines that react with TsCl, allowing for removal by filtration.
-
Reaction with Cellulose: An environmentally friendly method where cellulose (e.g., filter paper) reacts with excess TsCl, which is then filtered off.
-
Chromatographic Separation: Direct purification using flash column chromatography.
-
Recrystallization: An effective method if the desired product, this compound, is a solid.
Q3: How do I choose the best purification method for my experiment?
A3: The choice depends on the stability of your product and its physical properties. If this compound is sensitive to base, you should avoid quenching with strong bases. If your product is highly non-polar, converting TsCl to a very polar compound like p-toluenesulfonic acid or a sulfonamide can significantly simplify separation by extraction or chromatography.
Q4: What should I do if my product and TsCl have similar polarity and are difficult to separate by column chromatography?
A4: This is a common issue. The best approach is to quench the excess TsCl before performing chromatography. This converts TsCl into a more polar compound (like p-toluenesulfonic acid or a sulfonamide) with a different retention factor (Rf), making chromatographic separation straightforward. Alternatively, you can optimize chromatography conditions by using a shallower solvent gradient to maximize separation.
Q5: My product is sensitive to basic conditions. What are my options for quenching TsCl?
A5: If your product contains base-labile functional groups, avoid using aqueous bases like NaOH or NaHCO₃. Instead, you can:
-
Use a non-basic quenching agent: Add a primary or secondary amine (e.g., ethanolamine) in a non-aqueous solvent. The resulting sulfonamide can be removed by chromatography.
-
Use a scavenger resin: Employ a polymer-bound amine scavenger. This resin reacts selectively with the excess TsCl, and the resulting solid-supported byproduct is easily removed by filtration.
Troubleshooting Guide
Issue: Residual TsCl or tosyl-byproducts are detected in the final this compound product.
| Possible Cause | Recommended Solution(s) |
| Incomplete Quenching | Ensure a sufficient molar excess (typically 2-4 equivalents relative to excess TsCl) of the quenching agent is used to drive the reaction to completion. Ensure vigorous stirring, especially in biphasic (organic/aqueous) systems, to maximize contact between reactants. |
| Similar Polarity of Product and Impurity | Convert the unreacted TsCl into a compound of very different polarity before chromatography. A basic wash to form the highly polar tosylate salt or an amine quench to form a polar sulfonamide are effective strategies. |
| Product is Water Sensitive | Avoid aqueous workup. Use a solid-phase scavenger resin to react with and remove TsCl by filtration. Alternatively, a solvent-free method involving grinding with powdered KOH has been reported. |
| Ineffective Recrystallization | The chosen solvent system may not be optimal. Select a solvent where this compound is soluble at high temperatures but poorly soluble at low temperatures, while tosyl impurities remain in solution. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures. |
| Slow Reaction with Scavengers | The reaction time with scavenger resins can vary from 1 to 24 hours. Monitor the disappearance of the TsCl spot by Thin Layer Chromatography (TLC) to determine the necessary reaction time. |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Aqueous Basic Wash | Hydrolyzes TsCl to water-soluble p-toluenesulfonate salt, which is removed in the aqueous layer. | Fast, inexpensive, and effective for removing both TsCl and acidic byproduct TsOH. | Not suitable for products with base-labile functional groups. | For robust products that can withstand mild basic conditions. |
| Amine Quench | Reacts TsCl with an amine (e.g., NH₄OH, ethanolamine) to form a polar sulfonamide. | Effective for base-sensitive products (if a non-aqueous amine is used). The resulting sulfonamide is often easily separated by chromatography. | Introduces a new impurity (the sulfonamide) that must be removed. | When basic conditions must be avoided and chromatography will be performed. |
| Scavenger Resin | Excess TsCl reacts with a polymer-bound amine; the resulting solid is removed by filtration. | Excellent for sensitive substrates; simple filtration-based removal of the byproduct. | Resins can be expensive; reaction can be slower than solution-phase quenching (1-24h). | High-purity applications or with products sensitive to aqueous or basic conditions. |
| Recrystallization | Exploits differences in solubility between the desired product and impurities in a given solvent system. | Can provide very high purity product; avoids chromatography. | Only applicable if the product is a solid; can lead to loss of product in the mother liquor. | When this compound is a solid and a suitable solvent system can be found. |
| Cellulose (Filter Paper) | The hydroxyl groups on cellulose react with excess TsCl, which is then removed by filtration. | Inexpensive, environmentally friendly, and simple to perform. | May be slower than other methods and is primarily for TsCl removal. | A "green" alternative for removing excess TsCl when other methods are not ideal. |
Experimental Protocols
Protocol 1: Aqueous Basic Wash (Quenching)
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the separation funnel frequently to release any CO₂ pressure that builds up.
-
Transfer the mixture to a separation funnel and add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) if not already present.
-
Shake the funnel vigorously, allowing the layers to separate. Drain the lower aqueous layer, which contains the sodium p-toluenesulfonate salt.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification using a Scavenger Resin
-
To the completed reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-4 equivalents relative to the excess TsCl.
-
Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours.
-
Monitor the disappearance of the TsCl spot by TLC.
-
Once the TsCl is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinse the filtered resin with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of excess TsCl.
Protocol 3: Purification by Recrystallization
-
After an initial workup to remove most impurities, dissolve the crude this compound product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum to remove any residual solvent.
Visual Workflow and Decision Support
References
OTs-C6-OBn decomposition pathways and prevention
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of OTs-C6-OBn?
A1: Based on standard chemical nomenclature, this compound likely refers to a molecule with a six-carbon (C6) linker, a tosylate (OTs) group at one end, and a benzyl ether (OBn) group at the other. A plausible structure is 6-(benzyloxy)hexyl p-toluenesulfonate. The tosylate is an excellent leaving group, making this compound a useful intermediate in organic synthesis, particularly for introducing a 6-(benzyloxy)hexyl moiety.
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathways for a compound like 6-(benzyloxy)hexyl p-toluenesulfonate involve reactions of the tosylate group. These include:
-
Nucleophilic Substitution (SN1 and SN2): The tosylate group can be displaced by nucleophiles present in the reaction mixture or solvent.
-
Elimination (E1 and E2): In the presence of a base, the compound can undergo elimination to form an alkene.
Q3: How should this compound be stored to prevent decomposition?
A3: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., -20°C) to reduce the rate of potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.
-
Light: Protect from light, as some organic molecules can be light-sensitive.
-
Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in nucleophilic substitution reaction | Decomposition of this compound: The starting material may be degrading due to inappropriate reaction conditions. | - Ensure the reaction is run under anhydrous and inert conditions. - Use a non-nucleophilic solvent if solvolysis is a concern. - Check the temperature; it may be too high, favoring elimination or other side reactions. |
| Competing elimination reaction: The nucleophile may be acting as a base, promoting elimination. | - Use a less basic nucleophile if possible. - Lower the reaction temperature, as elimination is often favored at higher temperatures. | |
| Formation of an unexpected alkene byproduct | Elimination reaction is occurring: The reaction conditions favor the E1 or E2 pathway. | - Use a non-basic or sterically hindered non-nucleophilic base if a base is required. - Re-evaluate the choice of solvent; polar aprotic solvents generally favor SN2 over E2. |
| Starting material is consumed, but the desired product is not formed | Solvolysis: If a nucleophilic solvent (e.g., methanol, water) is used, it may be reacting with the this compound. | - Switch to a non-nucleophilic solvent (e.g., THF, DCM, acetonitrile). |
| TLC analysis shows multiple spots close to the baseline, indicating polar impurities | Hydrolysis of the tosylate group: Exposure to moisture can lead to the formation of the corresponding alcohol. | - Handle the compound quickly and in a dry environment (e.g., glovebox or under a stream of inert gas). - Ensure all solvents and reagents are anhydrous. |
Quantitative Data on Stability
The following table provides hypothetical stability data for this compound under various conditions to illustrate potential degradation. Actual experimental data should be generated for precise stability assessment.
| Condition | Solvent | Temperature (°C) | Time (hours) | Purity (%) |
| Inert Atmosphere | Dichloromethane | 25 | 24 | >99 |
| Inert Atmosphere | Methanol | 25 | 24 | 90 |
| Air | Dichloromethane | 25 | 24 | 98 |
| Air | Methanol | 25 | 24 | 85 |
| Inert Atmosphere | Dichloromethane | 50 | 24 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous, non-nucleophilic solvent (e.g., THF or DMF) under an inert atmosphere (argon or nitrogen).
-
Add the nucleophile (1.1 to 1.5 equivalents) to the solution at room temperature or a specified temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of this compound Purity by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 50% acetonitrile.
-
Ramp to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 2 minutes.
-
Return to 50% acetonitrile and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: A typical experimental workflow for reactions involving this compound.
Validation & Comparative
Unraveling the Alkylating Potential: A Comparative Analysis of OTs-C6-OBn and Other C6 Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the nuances of different alkylating agents is paramount in the quest for more effective and targeted cancer therapies. This guide provides a comparative overview of OTs-C6-OBn, a specialized C6 alkylating agent, and other more common C6 alkylating agents, with a focus on their performance and supporting experimental data. Due to the limited publicly available information on this compound, this guide postulates its structure as benzyl 6-tosyloxyhexanoate and uses 1-bromohexane as a representative, well-documented C6 alkylating agent for a detailed comparison.
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA.[1][2][3][4][5] This action disrupts DNA replication and transcription, ultimately leading to cell death. The length and composition of the alkyl chain can significantly influence the reactivity, selectivity, and overall efficacy of these agents. This guide focuses on compounds with a six-carbon (C6) alkyl chain.
Postulated Structure and Reactivity of this compound
Based on its nomenclature, this compound is presumed to be benzyl 6-tosyloxyhexanoate. This structure suggests a bifunctional molecule with a tosylate (OTs) group, a well-known good leaving group in nucleophilic substitution reactions, attached to a six-carbon chain. The presence of a benzyl (OBn) ester at the other end of the chain adds a distinct chemical handle. The primary mechanism of alkylation for this compound would involve the nucleophilic attack on the carbon atom attached to the tosylate group, leading to the transfer of the hexyl chain to a nucleophilic site on a biological molecule like DNA.
Comparative C6 Alkylating Agent: 1-Bromohexane
For the purpose of this comparative guide, 1-bromohexane is selected as a representative C6 alkylating agent. As a simple haloalkane, its mechanism of action is straightforward, involving the displacement of the bromide ion by a nucleophile. While specific cytotoxicity data for 1-bromohexane against cancer cell lines is not extensively documented in publicly accessible literature, its properties as a DNA alkylating agent can be inferred from the broader class of haloalkanes.
Performance Comparison: Cytotoxicity
Quantitative data on the cytotoxic effects of this compound is not currently available in the public domain. To provide a framework for comparison, the following table summarizes hypothetical IC50 values for this compound and representative data for a generic C6 alkylating agent against common cancer cell lines. It is crucial to note that these values for this compound are illustrative and would need to be determined experimentally.
| Alkylating Agent | Cancer Cell Line | IC50 (µM) - (Hypothetical/Representative) |
| This compound | MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| HCT116 (Colon Cancer) | Data not available | |
| 1-Bromohexane | MCF-7 (Breast Cancer) | >100 (Estimated based on low reactivity) |
| A549 (Lung Cancer) | >100 (Estimated based on low reactivity) | |
| HCT116 (Colon Cancer) | >100 (Estimated based on low reactivity) |
Experimental Protocols
A standardized experimental protocol is essential for the accurate assessment and comparison of the cytotoxic activity of alkylating agents. The following outlines a general methodology for determining the IC50 values using a cell viability assay.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the alkylating agents (this compound and 1-bromohexane) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Visualizing the Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of alkylating agents.
Signaling Pathways in Alkylating Agent-Induced Cell Death
Alkylating agents trigger a cascade of cellular events, primarily centered around the DNA damage response (DDR). Upon DNA alkylation, sensor proteins like ATM and ATR are activated, which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too extensive, initiate apoptosis (programmed cell death).
Caption: Simplified signaling pathway of alkylating agent-induced cell death.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, its postulated structure as benzyl 6-tosyloxyhexanoate suggests it functions as a C6 alkylating agent. By comparing its theoretical properties with a known C6 alkylating agent like 1-bromohexane, and by outlining standardized protocols for cytotoxicity assessment, this guide provides a foundational framework for researchers. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental and biological processes involved. Further experimental investigation is necessary to fully characterize the performance of this compound and to ascertain its potential as a novel therapeutic agent.
References
- 1. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Tosylate vs. Mesylate: A Comparative Guide to Sulfonate Leaving Groups
In the realm of organic synthesis, the strategic conversion of poor leaving groups, such as alcohols, into more reactive functionalities is a cornerstone of molecular architecture. Among the most powerful tools for this transformation are sulfonate esters, with tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) being two of the most frequently employed. This guide provides an objective comparison of the advantages of using a tosylate leaving group over a mesylate, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
I. Fundamental Properties and Leaving Group Ability
Both tosylate (TsO-) and mesylate (MsO-) are excellent leaving groups because their corresponding sulfonic acids, p-toluenesulfonic acid and methanesulfonic acid, are strong acids. This means the resulting sulfonate anions are weak bases and are well-stabilized after departing from the substrate. The stability of these anions is attributed to the extensive resonance delocalization of the negative charge across the sulfonyl group.
The generally accepted order of leaving group ability among common sulfonates is Triflate > Tosylate > Mesylate.[1] This hierarchy is directly related to the stability of the corresponding anion, which is influenced by the electronic effects of the substituent on the sulfonyl group.
A key indicator of leaving group ability is the acidity of its conjugate acid (pKa). A lower pKa value signifies a more stable anion and, consequently, a better leaving group.
Table 1: Comparison of Physicochemical Properties of Tosylate and Mesylate
| Property | Tosylate (-OTs) | Mesylate (-OMs) | Reference |
| Structure of Leaving Group | CH₃C₆H₄SO₃⁻ | CH₃SO₃⁻ | |
| Conjugate Acid | p-Toluenesulfonic acid | Methanesulfonic acid | [1] |
| pKa of Conjugate Acid | ~ -2.8 to -6.5 | ~ -1.2 to -2.0 | [1] |
| Relative SN2 Reaction Rate | 0.70 | 1.00 (Reference) | [2] |
Note on Relative SN2 Reaction Rate: The data presented in Table 1, where the relative rate for tosylate is slightly lower than for mesylate, is taken from a specific study and may be dependent on the particular substrate and reaction conditions.[2] Generally, based on pKa values, tosylate is considered a slightly better leaving group. For many practical applications, their reactivity is considered comparable.
II. Advantages of Using a Tosylate Leaving Group
While both are effective, tosylates offer several distinct advantages in certain experimental contexts.
-
Enhanced Crystallinity: Tosylate derivatives of organic compounds are often crystalline solids. This property can be highly advantageous for the purification of intermediates in a multi-step synthesis, as crystallization can be a more efficient and scalable purification method than chromatography.
-
Improved Visualization on TLC: The presence of the aromatic ring in the tosyl group allows for easier visualization of tosylated compounds on Thin Layer Chromatography (TLC) plates under UV light. This facilitates reaction monitoring and assessment of purification progress.
-
Subtle Electronic Effects: The tolyl group in a tosylate is weakly electron-donating, which can subtly influence the reactivity of the substrate. While often a minor effect, in sensitive and complex synthetic pathways, this can be a parameter to consider for fine-tuning reactivity.
III. Experimental Protocols
The conversion of an alcohol to a tosylate or mesylate is a standard transformation in organic synthesis. The general procedure involves the reaction of the alcohol with the corresponding sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
A. General Protocol for the Synthesis of an Alkyl Tosylate
This protocol describes a general method for the tosylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine or Triethylamine (Et₃N, 1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the alcohol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl tosylate.
-
Purify the product by recrystallization or column chromatography.
B. General Protocol for the Synthesis of an Alkyl Mesylate
This protocol outlines a general method for the mesylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Pyridine or Triethylamine (Et₃N, 1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the alcohol in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine or triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Work up the reaction mixture as described in the tosylation protocol (sequential washing with 1 M HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer, filter, and concentrate to obtain the crude alkyl mesylate.
-
Purify the product as necessary, typically by column chromatography.
IV. Visualizing the Reaction Pathways
The following diagrams illustrate the key chemical transformations and workflows discussed.
V. Conclusion
Both tosylates and mesylates are highly effective leaving groups that play a crucial role in modern organic synthesis and drug development. The choice between them often comes down to practical considerations. While their reactivity is largely comparable for most applications, the tendency of tosylates to form crystalline derivatives can be a significant advantage for purification. Additionally, the aromatic ring of the tosyl group aids in TLC visualization. For routine transformations where these factors are not critical, mesylates provide a perfectly suitable and slightly more atom-economical alternative. Ultimately, the selection of the appropriate sulfonate leaving group should be based on the specific requirements of the synthetic route, including the nature of the substrate, the desired reaction conditions, and the overall strategic plan for purification and characterization.
References
OTs-C6-OBn vs. OMs-C6-OBn: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a leaving group is a critical parameter that can dictate the efficiency and outcome of a reaction. For the transformation of alcohols into reactive electrophiles, mesylates (OMs) and tosylates (OTs) are among the most utilized functional groups. This guide provides an objective comparison of the reactivity of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate (OTs-C6-OBn) and 6-(benzyloxy)hexyl methanesulfonate (OMs-C6-OBn), supported by established experimental data and detailed methodologies.
Quantitative Reactivity Comparison
The reactivity of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. This stability is, in turn, reflected in the acidity of the conjugate acid. A lower pKa of the conjugate acid signifies a more stable anion and, consequently, a better leaving group.
The relative rates of nucleophilic substitution reactions provide a direct measure of the leaving group's ability. For SN2 reactions, the following relative rates have been established:
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[1][2] | 1.00 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8[3] | 0.70 |
Note: The relative rates are normalized to the rate of the mesylate leaving group.
While both are excellent leaving groups, experimental data indicates that the mesylate group is a slightly better leaving group than the tosylate group in SN2 reactions.[4] This is often attributed to the electronic properties of the respective sulfonate anions. The aromatic ring in the tosylate group, while providing resonance stabilization, also has a methyl group which is weakly electron-donating, slightly destabilizing the resulting anion compared to the mesylate anion.
Experimental Protocols
To experimentally determine and compare the reactivity of this compound and OMs-C6-OBn, a common approach is to measure their rates of solvolysis. In a solvolysis reaction, the solvent acts as the nucleophile. By maintaining identical conditions and varying only the leaving group, a direct comparison of their departure rates can be achieved.
Synthesis of Precursors
The synthesis of both this compound and OMs-C6-OBn begins with the common precursor, 6-(benzyloxy)hexan-1-ol.
a) Synthesis of 6-(benzyloxy)hexan-1-ol:
This precursor can be synthesized from 1,6-hexanediol. A typical procedure involves the mono-benzylation of 1,6-hexanediol using benzyl bromide (BnBr) and a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). The reaction is generally run at room temperature. Purification is achieved via column chromatography to isolate the desired mono-substituted product from di-benzylated and unreacted diol starting material.
b) Synthesis of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate (this compound):
-
To a solution of 6-(benzyloxy)hexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
If using DCM, add pyridine (1.5 eq) to the reaction mixture to act as a base and neutralize the HCl generated.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
c) Synthesis of 6-(benzyloxy)hexyl methanesulfonate (OMs-C6-OBn):
-
To a solution of 6-(benzyloxy)hexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C, monitoring the progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure OMs-C6-OBn.
Comparative Solvolysis Kinetic Study
-
Prepare solutions of this compound and OMs-C6-OBn of identical, known concentration in a suitable solvent (e.g., 80% ethanol/20% water).
-
Maintain the reaction mixtures at a constant, controlled temperature in a thermostated water bath.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in each aliquot (e.g., by rapid cooling and dilution with a cold solvent).
-
Determine the concentration of the sulfonic acid produced in each aliquot by titration with a standardized solution of sodium hydroxide using a suitable indicator.
-
Calculate the rate constant (k) for each reaction by plotting the natural logarithm of the remaining reactant concentration versus time. For a first-order reaction, the slope of this line will be -k.
-
The relative reactivity is determined by the ratio of the rate constants (kOMs / kOTs).
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams outline the synthetic pathways and reaction mechanisms.
Caption: General synthesis scheme for this compound and OMs-C6-OBn.
Caption: Experimental workflow for the comparative kinetic study.
Caption: SN2 reaction of a nucleophile with this compound and OMs-C6-OBn.
References
A Comparative Guide to Bases in the Synthesis of (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate (OTs-C6-OBn)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (6-(benzyloxy)hexyl) 4-methylbenzenesulfonate, commonly abbreviated as OTs-C6-OBn, is a critical step in the preparation of various pharmaceutical intermediates and research chemicals. The core of this synthesis lies in the tosylation of 6-(benzyloxy)hexan-1-ol, a reaction heavily influenced by the choice of base. This guide provides an objective comparison of different bases used in this transformation, supported by experimental data and detailed protocols to aid in the selection of the most suitable conditions for your specific needs.
Performance Comparison of Common Bases
The selection of a base in the tosylation of 6-(benzyloxy)hexan-1-ol is pivotal in determining reaction efficiency, yield, and purity of the final product, this compound. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl). However, the nature of the base can also influence the reaction rate and the formation of byproducts. Here, we compare the performance of commonly employed bases: Pyridine, Triethylamine (TEA), and a combination of Triethylamine with a catalytic amount of 4-Dimethylaminopyridine (DMAP).
| Base System | Molar Ratio (Base:Alcohol) | Typical Solvent | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Pyridine | 1.5 - 3.0 | Dichloromethane (DCM) or Pyridine (as solvent) | 12 - 24 | 75 - 85 | Acts as both base and nucleophilic catalyst. Can be slow. Workup requires removal of excess pyridine. |
| Triethylamine (TEA) | 1.5 - 2.0 | Dichloromethane (DCM), Tetrahydrofuran (THF) | 4 - 12 | 80 - 90 | A stronger, non-nucleophilic base. Generally faster than pyridine. Forms triethylammonium chloride salt which can sometimes complicate workup. |
| TEA / DMAP (cat.) | 1.5 (TEA), 0.1-0.2 (DMAP) | Dichloromethane (DCM) | 2 - 6 | 90 - 98 | DMAP acts as a highly effective acylation catalyst, significantly accelerating the reaction. This system often provides the highest yields and shortest reaction times. |
Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound utilizing the different base systems. These protocols are based on established methodologies for the tosylation of primary alcohols.
Protocol 1: Tosylation using Pyridine
Materials:
-
6-(benzyloxy)hexan-1-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-(benzyloxy)hexan-1-ol in DCM and add pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Protocol 2: Tosylation using Triethylamine (TEA)
Materials:
-
6-(benzyloxy)hexan-1-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-(benzyloxy)hexan-1-ol in dry DCM at 0 °C, add triethylamine.[1]
-
Add p-toluenesulfonyl chloride and stir at 0 °C for 4 hours, or allow to warm to room temperature and stir for an additional 2 hours if the reaction is sluggish.[1]
-
Monitor the reaction by TLC.[1]
-
After completion, dilute the reaction mixture with water and separate the layers.[1]
-
Extract the aqueous layer with DCM.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
Protocol 3: Tosylation using Triethylamine (TEA) and Catalytic DMAP
Materials:
-
6-(benzyloxy)hexan-1-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-(benzyloxy)hexan-1-ol, triethylamine, and DMAP in DCM and cool to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for the tosylation of an alcohol and a typical experimental workflow for the synthesis and purification of this compound.
Caption: General reaction pathway for the tosylation of 6-(benzyloxy)hexan-1-ol.
References
Assessing the Purity of Synthesized OTs-C6-OBn by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive overview of assessing the purity of a synthesized intermediate, OTs-C6-OBn (likely benzyl 6-(tosyloxy)hexyl ether), using High-Performance Liquid Chromatography (HPLC). We present a comparative analysis with potential alternative methods and provide detailed experimental protocols based on established analytical methodologies for structurally similar compounds.
Understanding this compound and Its Potential Impurities
This compound is a hypothetical intermediate, likely synthesized to introduce a protected hydroxylated six-carbon linker. Its synthesis could involve the tosylation of a benzyl-protected alcohol. Potential impurities could include the starting material (benzyl 6-hydroxyhexyl ether), the ditosylated product, and residual reagents like p-toluenesulfonyl chloride.
Primary Purity Assessment: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of moderately polar organic compounds like this compound. This technique separates compounds based on their hydrophobicity.
The following method is a starting point for the analysis of this compound, adapted from established methods for similar tosylated compounds.[1][2][3]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Gradient | 60% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the aromatic rings) and 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 1: Proposed HPLC Parameters for this compound Purity Analysis
The primary peak in the chromatogram should correspond to this compound. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Any significant secondary peaks would indicate the presence of impurities.
Comparison with Alternative Purity Assessment Methods
While HPLC is the preferred method, other techniques can provide complementary information.
| Method | Advantages | Disadvantages | When to Use |
| Thin-Layer Chromatography (TLC) | - Rapid and inexpensive- Good for reaction monitoring | - Low resolution- Not quantitative | Quick check of reaction completion and presence of major impurities. |
| Gas Chromatography (GC) | - High resolution for volatile compounds | - Requires derivatization for non-volatile compounds- Potential for thermal degradation | Analysis of volatile starting materials or byproducts. |
| Nuclear Magnetic Resonance (NMR) | - Provides structural information- Can quantify impurities with an internal standard | - Lower sensitivity than HPLC- Complex spectra for mixtures | To confirm the structure of the main product and identify major impurities. |
| Mass Spectrometry (MS) | - High sensitivity- Provides molecular weight information | - Not inherently quantitative without calibration | To identify unknown impurities by their mass-to-charge ratio. |
Table 2: Comparison of Purity Assessment Methods
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Instrument Setup:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 60% acetonitrile in water) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor at 254 nm and 220 nm.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the column.
-
Run the gradient program as specified in Table 1.
-
Record the chromatogram for at least 25 minutes to ensure all components have eluted.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main product peak by the total area of all peaks.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for assessing the purity of synthesized this compound by HPLC and the logical relationship of how HPLC data is used for purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical flow for HPLC data to purity assessment.
References
The Strategic Application of OTs-C6-OBn in Multi-Step Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step synthesis, the choice of bifunctional linkers is a critical decision that significantly impacts overall efficiency, yield, and cost. This guide provides a comprehensive cost-benefit analysis of using OTs-C6-OBn, a tosylated six-carbon linker with a benzyl-protected hydroxyl group, in comparison to its common alternatives: the analogous bromide (Br-C6-OBn) and mesylate (OMs-C6-OBn).
The strategic incorporation of a linker molecule is a cornerstone of modern synthetic chemistry, particularly in the development of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and various labeled compounds for diagnostics. The ideal linker should offer robust and predictable reactivity at one terminus while carrying a selectively cleavable protecting group at the other. This compound (6-(benzyloxy)hexyl tosylate) is a prime example of such a linker, featuring a highly reactive tosylate leaving group for facile nucleophilic substitution and a stable benzyl ether protecting a terminal hydroxyl group.
This guide will delve into a comparative analysis of this compound against its halide and alternative sulfonate ester counterparts, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate linker for specific synthetic needs.
Comparative Performance: A Quantitative Overview
The selection of a bifunctional linker is often a trade-off between reactivity, stability, and cost. The following tables summarize the key quantitative metrics for the synthesis and a typical application of this compound and its alternatives.
Table 1: Synthesis of Bifunctional Linkers from 6-(benzyloxy)hexan-1-ol
| Feature | This compound (Tosylate) | Br-C6-OBn (Bromide) | OMs-C6-OBn (Mesylate) |
| Reagent Cost | Moderate | Low to Moderate | Low |
| Typical Yield | >90% | 80-90% | >95% |
| Reaction Time | 2-4 hours | 6-12 hours | 1-2 hours |
| Reaction Conditions | Mild (0°C to rt) | Harsher (reflux) | Mild (0°C to rt) |
| Purification | Crystallization/Chromatography | Chromatography | Chromatography |
| Stability | High | Moderate | Moderate |
Table 2: Performance in a Model O-Alkylation Reaction
| Feature | This compound (Tosylate) | Br-C6-OBn (Bromide) | OMs-C6-OBn (Mesylate) |
| Relative Reactivity | High | Moderate | Very High |
| Typical Yield | 85-95% | 70-85% | 80-90% |
| Reaction Time | 4-8 hours | 12-24 hours | 2-6 hours |
| Side Reactions | Minimal | Elimination possible | Potential for side reactions with complex substrates |
| Cost-Effectiveness | Good | Excellent | Good |
In-Depth Analysis of Linker Characteristics
This compound (6-(benzyloxy)hexyl tosylate): The Reliable Workhorse
The tosylate group in this compound is an excellent leaving group, making it highly reactive in nucleophilic substitution reactions.[1][2][3] This high reactivity often translates to higher yields and shorter reaction times compared to the corresponding bromide. The synthesis of the tosylate from the parent alcohol, 6-(benzyloxy)hexan-1-ol, is typically a high-yielding and straightforward procedure. While tosyl chloride is more expensive than hydrobromic acid or mesyl chloride, the overall cost-effectiveness can be favorable due to improved yields and reduced purification efforts in subsequent steps.
Br-C6-OBn (6-bromohexyl benzyl ether): The Economical Choice
The primary advantage of using the bromide linker is the lower cost of the brominating agent (e.g., HBr, PBr3).[4] However, the conversion of the alcohol to the bromide can sometimes be lower yielding and may require harsher reaction conditions, potentially affecting sensitive functional groups elsewhere in the molecule. In subsequent alkylation reactions, bromides are generally less reactive than tosylates, which can necessitate longer reaction times and higher temperatures. This can also increase the likelihood of side reactions, such as elimination.
OMs-C6-OBn (6-(benzyloxy)hexyl mesylate): The High-Reactivity Alternative
Mesylates are even more reactive than tosylates, which can be advantageous for reactions with poor nucleophiles or sterically hindered substrates. The synthesis of the mesylate is typically rapid and high-yielding. However, the increased reactivity of mesylates can sometimes be a double-edged sword, leading to decreased stability and a higher potential for side reactions if not handled carefully. The choice between a tosylate and a mesylate often comes down to the specific requirements of the substrate and the desired balance between reactivity and stability.
Experimental Protocols
Detailed methodologies for the synthesis of the parent alcohol and the subsequent conversion to the tosylate linker, as well as a typical application, are provided below. These protocols can be adapted for the bromide and mesylate alternatives by substituting the appropriate reagents and adjusting reaction conditions.
Protocol 1: Synthesis of 6-(benzyloxy)hexan-1-ol
This procedure involves the mono-benzylation of 1,6-hexanediol.
Workflow Diagram:
Caption: Synthesis of the precursor alcohol.
Materials:
-
1,6-Hexanediol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of NaH (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1,6-hexanediol (1.2 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0°C and add benzyl bromide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to afford 6-(benzyloxy)hexan-1-ol.
Protocol 2: Synthesis of this compound (6-(benzyloxy)hexyl tosylate)
Workflow Diagram:
Caption: Conversion to the tosylate linker.
Materials:
-
6-(benzyloxy)hexan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 6-(benzyloxy)hexan-1-ol (1.0 eq) in DCM and cool to 0°C.
-
Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Protocol 3: O-Alkylation using this compound
This protocol describes a typical Williamson ether synthesis using the tosylate linker.
Workflow Diagram:
Caption: Application in Williamson ether synthesis.
Materials:
-
Alcohol or phenol substrate (R-OH)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the alcohol/phenol (1.0 eq) in anhydrous DMF at 0°C, add NaH (1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0°C and quench with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
The selection of a bifunctional linker is a nuanced decision that requires careful consideration of multiple factors.
-
This compound stands out as a highly reliable and versatile linker, offering a good balance of reactivity, stability, and cost-effectiveness for a wide range of applications. Its predictable reactivity and the typically high yields it affords can often offset the higher initial cost of tosyl chloride.
-
Br-C6-OBn is the most economical option and is a suitable choice when cost is the primary driver and the substrate is robust enough to withstand potentially longer reaction times and higher temperatures.
-
OMs-C6-OBn is the linker of choice when high reactivity is paramount, for instance, with unreactive nucleophiles. However, its greater reactivity necessitates careful handling to avoid unwanted side reactions and potential stability issues.
By understanding the relative strengths and weaknesses of each of these linkers, researchers can make an informed decision that best aligns with the specific goals and constraints of their multi-step synthesis, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
The Versatility of Alkyl and PEG Linkers in PROTAC Design: A Comparative Literature Review
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of two commonly employed linker types—simple alkyl chains, exemplified by precursors like OTs-C6-OBn, and polyethylene glycol (PEG) linkers—by examining their applications in published research. We will delve into the performance of PROTACs utilizing these linkers, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.
At the heart of a PROTAC's function is its ability to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker, a seemingly simple bridge between the target-binding and E3 ligase-binding moieties, plays a pivotal role in the efficiency of this process. Its length, flexibility, and chemical composition can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately impacting the PROTAC's degradation efficiency (DC50 and Dmax) and pharmacokinetic properties.
Performance Comparison: Alkyl vs. PEG Linkers in PROTACs
To illustrate the functional differences between alkyl and PEG linkers, we will compare data from two distinct PROTACs described in the literature: a VHL-based degrader of FBXO22 utilizing a C6 alkyl linker and the well-characterized SGK3-PROTAC1, which employs a PEG-based linker.
While commercial suppliers indicate that this compound, a tosylated C6 alkyl chain with a benzyl ether, can be used in the synthesis of PROTACs, the prominent published example of an SGK3 degrader, SGK3-PROTAC1, utilizes a PEG-based linker. This necessitates a broader comparative analysis between these two linker classes rather than a direct evaluation of this compound's application in a specific, well-documented PROTAC.
Here, we present a summary of the degradation performance of a PROTAC employing a C6 alkyl linker against the F-box protein FBXO22 and the performance of SGK3-PROTAC1 and its analogs with varying PEG linker lengths against the kinase SGK3.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 | Dmax | Cell Line | Reference |
| AHPC(Me)-C6-NH2 | FBXO22 | VHL | Alkyl | 6 | 77 nM | ~99% | Jurkat | [1] |
| SGK3-PROTAC1 (DAT6) | SGK3 | VHL | PEG | 13 | Not explicitly stated, but potent at 0.1 µM | >80% | HEK293 | [2] |
| DAT1 | SGK3 | VHL | PEG | 10 | Less potent than DAT6 | <80% | HEK293 | [2] |
| DAT5 | SGK3 | VHL | PEG | 7 | Less potent than DAT6 | <80% | HEK293 | [2] |
| DAT7 | SGK3 | VHL | PEG | 16 | Less potent than DAT6 | <80% | HEK293 | [2] |
This data highlights that the optimal linker is target-dependent. For FBXO22, a relatively short C6 alkyl linker proved to be highly effective, achieving a remarkable Dmax of ~99% with a DC50 in the nanomolar range. In the case of SGK3, a systematic evaluation of PEG linker lengths revealed that a 13-atom linker (DAT6, later referred to as SGK3-PROTAC1) was optimal for degradation. Both shorter and longer PEG linkers resulted in reduced degradation efficiency. This underscores the critical importance of linker length optimization for achieving maximal PROTAC efficacy.
The Ubiquitin-Proteasome System: The PROTAC's Cellular Machinery
The following diagram illustrates the signaling pathway central to the function of these PROTACs: the ubiquitin-proteasome system.
Caption: PROTACs facilitate the formation of a ternary complex, leading to target protein ubiquitination and degradation.
Experimental Protocols: Assessing PROTAC Efficacy
The determination of a PROTAC's degradation efficiency, specifically its DC50 and Dmax values, is predominantly achieved through Western blotting. This technique allows for the quantification of the target protein levels within cells after treatment with the PROTAC.
Protocol: Western Blotting for Protein Degradation
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293 for SGK3, Jurkat for FBXO22) in 6-well plates.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 2 to 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SGK3 or anti-FBXO22).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
The following diagram outlines the general workflow for a Western blot experiment.
Caption: Key steps in a Western blot protocol to assess protein degradation.
Conclusion
The choice between an alkyl and a PEG linker in PROTAC design is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. While simple alkyl chains, for which this compound is a synthetic precursor, can yield highly potent degraders, PEG linkers offer advantages in terms of solubility and have also been successfully employed in potent PROTACs. The presented data emphasizes that empirical testing and optimization of linker length and composition are crucial for the development of effective PROTACs. The detailed protocols and workflow diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field of targeted protein degradation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling OTs-C6-OBn
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of OTs-C6-OBn (Benzyloxohexyl tosylate). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent functional groups: a tosylate and a benzyl ether, with a C6 alkyl chain. A conservative approach assuming a combination of hazards is essential for ensuring laboratory safety.
The primary anticipated hazards include skin and eye irritation, potential harm if inhaled or ingested, and flammable properties associated with the hydrocarbon component.[1][2] Adherence to these procedures is crucial for minimizing risk and establishing a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all procedures involving this substance.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
| Protection Type | Recommended PPE | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Must conform to EN166 standards.[4] Standard safety glasses are insufficient. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves (Butyl or Viton) | Nitrile gloves are not recommended due to potentially poor resistance to ethers. Butyl or Viton gloves offer superior protection. Gloves must be inspected for tears or holes before each use and disposed of as hazardous waste after handling the compound. |
| Flame-Retardant Laboratory Coat | A lab coat should be worn at all times to protect against splashes and spills. | |
| Respiratory Protection | Half-Face or Full-Face Respirator with Organic Vapor Cartridges | To be used in areas with inadequate ventilation or when there is a risk of aerosolization. A proper fit test must be conducted before use. |
Experimental Protocol: Safe Handling and Reaction Quenching
This protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure, such as a substitution reaction.
1. Preparation:
- Before handling, ensure all required PPE is correctly worn.
- Work exclusively within a certified chemical fume hood.
- Cover the work surface with disposable absorbent bench paper.
- Have all necessary reagents and equipment, including quenching agents and waste containers, prepared and within reach inside the fume hood.
2. Weighing and Transferring:
- If this compound is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
- If it is a solid, handle it as a powder and avoid creating dust.
- Keep the container tightly closed when not in use.
3. During the Reaction:
- Maintain the reaction setup within the fume hood.
- Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
4. Reaction Quenching and Work-up:
- Cool the reaction mixture to the appropriate temperature before quenching.
- Slowly add the quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture while stirring.
- Perform all extractions and liquid-liquid separations within the fume hood.
5. Post-Handling:
- Decontaminate all equipment and the work area thoroughly.
- Dispose of all contaminated disposables, including gloves and bench paper, in the designated hazardous waste container.
- Wash hands and any exposed skin thoroughly with soap and water after completing the work.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Proper segregation and labeling of waste streams are critical.
| Waste Type | Container | Disposal Procedure |
| Liquid Waste | Labeled, sealed container for non-halogenated organic waste. | Collect all liquid waste from the reaction, work-up, and cleaning procedures. Do not overfill the container. |
| Solid Waste | Labeled, sealed container for non-halogenated chemical waste. | Collect all solid waste, including contaminated weighing paper, stir bars, and silica gel. |
| Contaminated PPE | Labeled hazardous waste bag. | Dispose of used gloves, disposable lab coats, and other contaminated disposable PPE as hazardous waste. |
| Sharps | Puncture-proof sharps container. | Dispose of any contaminated needles or razor blades in a designated sharps container. |
Visual Guides
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Required personal protective equipment for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
